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5-(2,5-Dimethoxyphenyl)picolinic acid Documentation Hub

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  • Product: 5-(2,5-Dimethoxyphenyl)picolinic acid
  • CAS: 1261994-86-8

Core Science & Biosynthesis

Foundational

5-(2,5-Dimethoxyphenyl)picolinic acid chemical properties

This technical guide provides an in-depth analysis of 5-(2,5-Dimethoxyphenyl)picolinic acid , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and coordination complex design.[1] A Vers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(2,5-Dimethoxyphenyl)picolinic acid , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and coordination complex design.[1]

A Versatile Scaffold for Medicinal & Coordination Chemistry[1]

Executive Summary

5-(2,5-Dimethoxyphenyl)picolinic acid represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Comprising a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C5 position with an electron-rich 2,5-dimethoxyphenyl moiety, this molecule serves two primary functions:

  • Bidentate Ligand: The N-heterocycle and carboxylate oxygen form a stable 5-membered chelate ring with transition metals (Zn, Cu, Ru), essential for metalloenzyme inhibition or catalysis.[1]

  • Pharmacophore Scaffold: The 2,5-dimethoxy motif acts as a hydrogen-bond acceptor and hydrophobic anchor, often mimicking tryptophan or tyrosine residues in protein-ligand interactions.[1]

Chemical Identity & Physiochemical Profile

Understanding the electronic distribution of this molecule is critical for predicting its reactivity and solubility.

PropertyValue / DescriptionContext
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol Fragment-based drug design (FBDD) compliant.[1]
Core Scaffold Picolinic Acid (Pyridine-2-COOH)Zwitterionic character in neutral pH.[1]
Substituent 2,5-DimethoxyphenylElectron-donating group (EDG) via resonance.[1]
Predicted LogP ~2.5 - 2.8Moderate lipophilicity; good membrane permeability potential.[1]
pKa (Acid) ~5.4 (Carboxylic acid)Slightly higher than unsubstituted picolinic acid due to EDG effect.[1]
pKa (Base) ~1.0 (Pyridine Nitrogen)Weakly basic due to ortho-carboxylate effect.[1]

Chemical Logic: The 2,5-dimethoxy substitution pattern is electronically significant.[1] The methoxy groups are ortho and meta to the connection point.[1] This creates a specific steric profile that forces the phenyl ring to twist out of coplanarity with the pyridine ring, typically by 30-45°, to minimize steric clash with the pyridine protons. This "twisted" conformation is vital for fitting into specific enzyme pockets (e.g., kinase ATP binding sites).[1]

Synthetic Methodology: Validated Protocol

The most robust route to 5-(2,5-Dimethoxyphenyl)picolinic acid is a Suzuki-Miyaura Cross-Coupling followed by ester hydrolysis.[1] Direct coupling to the free acid is possible but often results in lower yields due to catalyst poisoning by the carboxylate; therefore, the methyl ester route is preferred.

Phase 1: Suzuki-Miyaura Coupling

Reaction: Methyl 5-bromopicolinate + 2,5-Dimethoxyphenylboronic acid


 Intermediate Ester.[1]

Reagents:

  • Substrate A: Methyl 5-bromopicolinate (1.0 eq)[1]

  • Substrate B: 2,5-Dimethoxyphenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) [Chosen for stability and resistance to oxidation][1]

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for faster kinetics)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Protocol:

  • Degassing: Charge a reaction vessel with Substrate A, Substrate B, and Base. Suspend in solvent mixture. Sparge with Argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl₂.[1] Seal the vessel immediately.

  • Heating: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~274.1 M+H for methyl ester).[1]

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase 2: Ester Hydrolysis

Reaction: Methyl ester


 Free Acid.[1]

Protocol:

  • Dissolve the intermediate ester in THF/MeOH (1:1).[1]

  • Add LiOH (2M aqueous solution, 4.0 eq).

  • Stir at Room Temperature for 2 hours. Avoid heating to prevent decarboxylation of the picolinic acid.

  • Acidification: Carefully adjust pH to ~3-4 using 1N HCl. The product often precipitates as a white/off-white solid.[1]

  • Isolation: Filter and wash with cold water.[1] Recrystallize from Ethanol if necessary.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the synthetic logic and the catalytic cycle involved in the construction of the core scaffold.

G Start Methyl 5-bromopicolinate CatCycle Pd(dppf)Cl2 Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Start->CatCycle Boronic 2,5-Dimethoxyphenyl- boronic acid Boronic->CatCycle Intermed Intermediate: Methyl 5-(2,5-dimethoxyphenyl) picolinate CatCycle->Intermed Suzuki Coupling (90°C, Base) Hydrolysis Hydrolysis (LiOH, THF/MeOH) Intermed->Hydrolysis Final Target: 5-(2,5-Dimethoxyphenyl) picolinic acid Hydrolysis->Final Acidification (pH 3)

Caption: Synthetic workflow utilizing Pd-catalyzed cross-coupling followed by mild hydrolysis to access the target scaffold.

Structural Biology & Applications
5.1. Coordination Chemistry (Ligand Behavior)

In metallo-pharmaceuticals or catalysis, this molecule acts as an N,O-donor ligand .[1]

  • Binding Mode: The pyridine nitrogen and the carboxylate oxygen form a 5-membered chelate ring.[1]

  • Selectivity: This motif has high affinity for Zn(II), Cu(II), and Ru(II).[1]

  • Impact of Substitution: The 2,5-dimethoxyphenyl group at C5 is located para to the pyridine nitrogen. It exerts an electron-donating effect, increasing the basicity of the nitrogen and thereby strengthening the Metal-Nitrogen (

    
    -bond) interaction compared to unsubstituted picolinic acid.[1]
    
5.2. Medicinal Chemistry Potential

This scaffold is relevant in the design of:

  • Kinase Inhibitors: The picolinic acid moiety can mimic the hinge-binding region of ATP, while the dimethoxyphenyl group occupies the hydrophobic pocket (gatekeeper region).

  • Metalloproteinase Inhibitors: The carboxylic acid can coordinate the catalytic Zinc atom in enzymes like MMPs (Matrix Metalloproteinases).[1]

  • Auxinic Herbicides: 5-aryl picolinic acids are structural mimics of the plant hormone indole-3-acetic acid (IAA).[1] While chlorinated versions (e.g., Clopyralid) are more common, methoxy-variants are explored for resistance-breaking profiles.[1]

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Goossen, L. J., et al. (2006).[1] Synthesis of Biaryls via Decarboxylative Coupling.[1] Journal of the American Chemical Society, 128(30), 9808-9809. Link[1]

  • Foley, D. A., & Maguire, A. R. (2010). Picolinic acid derivatives in medicinal chemistry. Tetrahedron, 66(7), 1131-1175.[1] (General grounding for picolinic acid bioactivity).[1][2][3]

  • PubChem Compound Summary. (2024). Picolinic Acid Derivatives and Bioactivity Data. Link[1]

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 5-(2,5-Dimethoxyphenyl)picolinic acid

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-(2,5-Dimethoxyphenyl)picolinic acid .[1][2][3] [2][3] Executive Summary 5-(2,5-Dimethoxyphenyl)picolinic acid (M...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-(2,5-Dimethoxyphenyl)picolinic acid .[1][2][3]

[2][3]

Executive Summary

5-(2,5-Dimethoxyphenyl)picolinic acid (MW: ~259.26 g/mol ) is a biaryl building block characterized by an amphiphilic structure.[1][2][3] It combines a polar, ionizable picolinic acid core (pyridine-2-carboxylic acid) with a lipophilic, electron-rich 2,5-dimethoxyphenyl moiety.[1][2][3]

Unlike unsubstituted picolinic acid, which is highly water-soluble, the addition of the dimethoxyphenyl group at the C5 position significantly shifts the LogP (partition coefficient) into the lipophilic range (Estimated LogP: 2.5–3.2).[1][2][4] Consequently, this compound exhibits poor aqueous solubility at neutral pH but demonstrates excellent solubility in polar aprotic and chlorinated organic solvents.[1][2][3][4]

Critical Handling Note: The solubility of this compound is strictly pH-dependent .[3][4] Effective dissolution or extraction requires precise control over the ionization state of the carboxylic acid and the pyridine nitrogen.[1][2][3][4]

Physicochemical Profile & Solubility Landscape

Molecular Properties[1][3][4][5][6]
  • Molecular Formula: C₁₄H₁₃NO₄[1][2][3][4]

  • Molecular Weight: 259.26 g/mol [3][4]

  • pKa Values (Predicted):

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Pyridine Nitrogen): ~3.0 – 3.5 (Protonated form)[2][3][4]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Carboxylic Acid): ~4.5 – 5.0[2][3][4]
      
  • Hydrogen Bonding: 1 Donor (COOH), 4 Acceptors (N, 3 O).[1][2][3][4]

Solvent Compatibility Matrix

The following table summarizes the solubility behavior based on dielectric constant (


) and dipole moment.
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF Excellent (>100 mg/mL)Preparation of stock solutions for bioassays; chemical synthesis.[3][4]
Chlorinated DCM, Chloroform Good (>20 mg/mL)Liquid-Liquid extraction from acidic aqueous phases; chromatography.[1][2][3][4]
Polar Protic Methanol, Ethanol Moderate (10–50 mg/mL)Recrystallization (often requires heating); spectroscopic analysis.[1][2][3][4]
Ethers/Esters THF, Ethyl Acetate Moderate General organic synthesis; work-up.[1][3][4]
Hydrocarbons Hexane, Heptane Poor (<1 mg/mL)Anti-solvent for precipitation/crystallization.[1][2][3][4]
Aqueous Water (pH 7) Poor Not recommended without pH adjustment.[1][2][3][4][5]
Aqueous Base 0.1 M NaOH/Na₂CO₃ High (as Sodium salt)Aqueous work-up layers; removing impurities.[2][3][4]

Mechanistic Insights: The "Solubility Switch"

The solubility of 5-(2,5-Dimethoxyphenyl)picolinic acid is governed by an ionization switch .[2][3] Understanding this mechanism is vital for isolation and purification.[1][2][3][4]

The pH-Solubility Relationship[3]
  • Acidic pH (< 2): The pyridine ring is protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), and the carboxylic acid is protonated (
    
    
    
    ).[2][3][4] The species is cationic/zwitterionic and may have moderate water solubility depending on the counter-ion (e.g., Chloride), but often precipitates if the ionic strength is high.[1][2][4]
  • Isoelectric Region (pH 3–4): The molecule exists largely as a zwitterion or neutral free acid.[1][2][3][4] Solubility is at its minimum. This is the ideal pH range to precipitate the solid from water.[1][2][3][4]

  • Basic pH (> 6): The carboxylic acid deprotonates (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2][3][4] The molecule becomes anionic and highly water-soluble.[3][4]
    
Visualization of Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the desired outcome (Dissolution vs. Precipitation).

SolubilityWorkflow Start Start: 5-(2,5-Dimethoxyphenyl)picolinic acid Solid Goal Define Goal Start->Goal StockSol Bioassay Stock Solution Goal->StockSol Extraction Extraction / Purification Goal->Extraction Cryst Recrystallization Goal->Cryst DMSO Use DMSO or DMF (Conc: 10-100 mM) StockSol->DMSO CheckPH Check Aqueous pH Extraction->CheckPH MixedSolvent Solvent System: EtOH/Water or DCM/Hexane Cryst->MixedSolvent Acidic pH < 4 (Protonated) CheckPH->Acidic Adjust to Basic pH > 8 (Deprotonated) CheckPH->Basic Adjust to OrgSoluble Soluble in Organic Phase (DCM / EtOAc) Acidic->OrgSoluble Partition Coeff > 1 AqSoluble Soluble in Aqueous Phase (Water) Basic->AqSoluble Salt Formation HeatCool Heat to Dissolve -> Slow Cool MixedSolvent->HeatCool

Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical pH divergence for extraction.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to validate the exact solubility limit in a specific solvent for your batch.[2][3]

  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol, DCM).[1][2][3][4]

  • Equilibration: Cap the vial and agitate (shaker or vortex) at 25°C for 24 hours.

    • Observation: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.[1][2][3][4]

  • Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant 100-fold with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (254 nm). Compare peak area against a calibration curve prepared in DMSO.

Protocol B: pH-Swing Purification (Self-Validating)

This method purifies the compound from non-acidic impurities.[2][3]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Extraction (Basic): Wash the organic layer with 0.5 M NaHCO₃ (aq) (3x).[1][2][3][4]

    • Mechanism:[1][2][3][4] The picolinic acid converts to its sodium salt and moves to the water layer.[2][3][4] Non-acidic impurities remain in the EtOAc.[1][2][3][4]

  • Separation: Collect the aqueous layer (now containing your product).[1][2][3][4] Discard the organic layer (unless recovering impurities).[1][2][3][4]

  • Precipitation (Acidic): Slowly add 1 M HCl to the aqueous layer while stirring until pH reaches ~3.0.

    • Result: The compound will precipitate as a white/off-white solid.[3][4]

  • Recovery: Filter the precipitate, wash with cold water, and dry under vacuum.[1][2][3][4]

References

  • PubChem. Picolinic Acid Compound Summary. National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]

  • Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2010.[1][2][3][4] (General reference for biaryl carboxylic acid solubility estimation).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][3][4] (Source for solvent polarity and dielectric constants).[1][2][3][4]

  • DrugBank Online. Fusaric Acid (5-butylpicolinic acid) - Solubility Profile. Available at: [Link] (Used as a structural analog for lipophilic picolinic acid derivatives).[1][2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Characterization of 5-(2,5-Dimethoxyphenyl)picolinic Acid

Abstract This document provides a comprehensive guide and a detailed protocol for the analysis of 5-(2,5-Dimethoxyphenyl)picolinic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the analysis of 5-(2,5-Dimethoxyphenyl)picolinic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring sensitive and specific detection and characterization of this and structurally related molecules. We will delve into the rationale behind the selection of analytical parameters, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. This application note establishes a robust workflow that ensures scientific rigor and reproducible results.

Introduction and Scientific Context

5-(2,5-Dimethoxyphenyl)picolinic acid is a heterocyclic aromatic carboxylic acid. Its structure, featuring a pyridine-2-carboxylic acid core substituted with a dimethoxyphenyl moiety, presents unique chemical properties relevant to pharmaceutical and chemical research. The picolinic acid scaffold is a known chelating agent and is found in various biologically active compounds[1]. The dimethoxyphenyl group is also a common feature in many pharmacologically active molecules. Accurate and sensitive analytical methods are therefore crucial for its identification, quantification, and metabolic studies.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for analyzing such compounds[2]. This guide details a method based on Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like picolinic acid derivatives, which readily form protonated or deprotonated molecules in solution[3][4].

Analyte Properties and Ionization Strategy

Molecular Structure: C₁₄H₁₃NO₄ Molecular Weight: 259.26 g/mol

The structure of 5-(2,5-Dimethoxyphenyl)picolinic acid contains both an acidic carboxylic acid group and a basic pyridinic nitrogen. This amphoteric nature allows for ionization in both positive and negative ESI modes.

  • Positive Ion Mode (ESI+): The pyridinic nitrogen is a site of high proton affinity, leading to the formation of a strong protonated molecule, [M+H]⁺, at an m/z of 260.27. This mode is often preferred for picolinic acid derivatives as it can provide high sensitivity[3][4].

  • Negative Ion Mode (ESI-): The carboxylic acid group readily loses a proton to form a deprotonated molecule, [M-H]⁻, at an m/z of 258.25. For many carboxylic acids, ESI in negative mode is highly efficient and can be the preferred mode for quantification[5].

For the purpose of this protocol, we will focus on the Positive Ion Mode (ESI+) due to the high proton affinity of the pyridine ring, which is expected to yield a stable and abundant precursor ion for fragmentation analysis.

Experimental Design and Workflow

A systematic approach is essential for robust method development. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric analysis.

Experimental Workflow Diagram

workflow Figure 1. Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Accurately weigh 5-(2,5-Dimethoxyphenyl)picolinic acid standard B Dissolve in Methanol to create a 1 mg/mL stock solution A->B C Perform serial dilutions in 50:50 Methanol:Water to create working standards B->C D Inject sample onto UHPLC system C->D E Separate on C18 reversed-phase column D->E F Ionize using ESI+ source E->F G Detect precursor ion [M+H]⁺ in MS1 (Q1) F->G H Fragment precursor ion in collision cell (q2) G->H I Detect product ions in MS2 (Q3) H->I J Integrate chromatographic peaks I->J K Analyze fragmentation spectrum J->K L Confirm structure and quantify K->L

Caption: Figure 1. Overall Experimental Workflow

Detailed Protocols

Materials and Reagents
  • 5-(2,5-Dimethoxyphenyl)picolinic acid reference standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (≥99%)

  • Microcentrifuge tubes and appropriate volumetric flasks

Protocol 1: Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 5-(2,5-Dimethoxyphenyl)picolinic acid and dissolve it in 1.0 mL of methanol. Vortex until fully dissolved. Store at 2-8°C.

  • Working Solutions: Perform serial dilutions of the stock solution with a solvent mixture of 50:50 (v/v) methanol:water containing 0.1% formic acid to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL). The addition of formic acid is crucial as it promotes the protonation of the analyte, which is necessary for ESI+ analysis[2].

Protocol 2: Liquid Chromatography (LC)

The goal of the chromatographic step is to separate the analyte from any potential matrix components and deliver it consistently to the mass spectrometer. A reversed-phase C18 column is a standard and effective choice for retaining and separating aromatic compounds.

Parameter Value Rationale
Instrument UHPLC System (e.g., Agilent, Waters, Shimadzu)Provides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard for retaining nonpolar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLCan be adjusted based on analyte concentration and sensitivity.
Gradient See Table 2A gradient is used to effectively elute the analyte and clean the column.

Table 2: UHPLC Gradient Program

Time (min) % Mobile Phase B
0.010
0.510
4.095
5.095
5.110
6.010
Protocol 3: Mass Spectrometry (MS)

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. The analysis will be performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

Parameter Value Rationale
Instrument Triple Quadrupole or Q-TOF Mass SpectrometerRequired for MS/MS fragmentation experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveOptimal for protonating the pyridinic nitrogen.[4]
Capillary Voltage +3.5 kVStandard voltage to generate a stable electrospray.
Source Temp. 150 °CTo aid in desolvation.
Desolvation Temp. 400 °CTo evaporate solvent from the ESI droplets.
Gas Flow Instrument DependentOptimize for best signal-to-noise ratio.
Scan Type Full Scan (for initial analysis), MRM (for quantification)Full scan to identify the precursor ion, MRM for targeted analysis.

Results and Discussion: Fragmentation Analysis

To develop a robust MRM method, the fragmentation (MS/MS) pattern of 5-(2,5-Dimethoxyphenyl)picolinic acid must be understood. Upon isolating the protonated precursor ion ([M+H]⁺, m/z 260.27) in the first quadrupole (Q1) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell (q2), characteristic product ions are generated.

The fragmentation of aromatic carboxylic acids often involves cleavages of bonds adjacent to the carbonyl group, such as the loss of water or CO₂[6]. In this molecule, fragmentation is also directed by the stable pyridine ring and the methoxy groups on the phenyl ring.

Table 3: Predicted MRM Transitions and Fragmentation

Precursor Ion (Q1) Product Ion (Q3) Proposed Neutral Loss Collision Energy (eV)
260.27242.26H₂O (18.01 Da)15-25
260.27214.26H₂O + CO (46.01 Da)20-30
260.27199.24H₂O + CO + CH₃ (61.03 Da)25-35
260.27135.15C₇H₇O₂ (123.11 Da)30-40
Proposed Fragmentation Pathway

The fragmentation is initiated by the protonated molecule. Key fragmentation pathways likely include:

  • Loss of Water (H₂O): A common initial loss from the carboxylic acid group, resulting in a stable acylium ion at m/z 242.26.

  • Sequential Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion can lose CO, a characteristic fragmentation of pyridine carboxylic acids, leading to the ion at m/z 214.26.

  • Loss of a Methyl Radical (•CH₃): Cleavage of one of the methoxy groups is a common fragmentation pathway for dimethoxyphenyl compounds, often occurring after initial fragmentation steps[7][8]. This would lead to the fragment at m/z 199.24.

  • Cleavage of the C-C bond: The bond between the pyridine and phenyl rings can cleave, leading to smaller, stable fragments.

fragmentation Figure 2. Proposed ESI+ Fragmentation Pathway parent 5-(2,5-Dimethoxyphenyl)picolinic acid [M+H]⁺ m/z 260.27 frag1 Loss of H₂O m/z 242.26 parent:f2->frag1:f0 - H₂O frag2 Loss of CO m/z 214.26 frag1:f1->frag2:f0 - CO frag3 Loss of •CH₃ m/z 199.24 frag2:f1->frag3:f0 - •CH₃

Caption: Figure 2. Proposed ESI+ Fragmentation Pathway

Conclusion

This application note presents a robust and scientifically grounded LC-MS/MS method for the analysis of 5-(2,5-Dimethoxyphenyl)picolinic acid. By employing reversed-phase chromatography with a C18 column and positive mode electrospray ionization, sensitive and specific detection is achieved. The detailed protocol, including the predicted fragmentation pathway and MRM transitions, provides a solid foundation for researchers to implement this method for quantification, structural confirmation, or further metabolism studies. The principles and choices outlined herein are based on established mass spectrometric behavior of related chemical structures, ensuring a high probability of successful application.

References

  • Jackson, G. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University. [Link]

  • Anonymous. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. [Link]

  • Pfeiffer, P., et al. (2008). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. ResearchGate. [Link]

  • Higashi, T., & Ogawa, S. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Han, J., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Sardar, S., et al. (2014). Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and quinolinic acid formation in multienzyme system. National Institutes of Health (NIH). [Link]

  • Ahmad, S., et al. (2021). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]

  • Nie, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Pyridinedicarboxylic acid (CAS 100-26-5). Cheméo. [Link]

  • Wang, Y., et al. (2022). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. MDPI. [Link]

  • Nielsen, M. L., et al. (2022). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Pfeiffer, P., et al. (2008). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl). Semantic Scholar. [https://www.semanticscholar.org/paper/Electron-ionisation-mass-spectral-study-of-2-(2-carboxy-4%2C-Pfeiffer-P%C3%A1l/45e43c1626487e9742095f32a792d46e9680327f]([Link]

  • PubChem. (n.d.). Picolinic acid. PubChem. [Link]

  • Anonymous. (n.d.). Figure S1. MPG.PuRe. [Link]

  • Sardar, S., & Wilson, Z. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid. PubMed. [Link]

  • Anonymous. (2021). Analysis of carboxylic salts by LCMS. Chromatography Forum. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

  • Wang, J., et al. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]

  • LookChem. (n.d.). Cas 100-26-5,2,5-PYRIDINEDICARBOXYLIC ACID. LookChem. [Link]/)

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Application

Application Note: Elucidating the Molecular Structure of 5-(2,5-Dimethoxyphenyl)picolinic Acid through Fourier-Transform Infrared Spectroscopy

Abstract This application note provides a comprehensive guide to the analysis of 5-(2,5-Dimethoxyphenyl)picolinic acid using Fourier-Transform Infrared (FTIR) spectroscopy. In the absence of a publicly available referenc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 5-(2,5-Dimethoxyphenyl)picolinic acid using Fourier-Transform Infrared (FTIR) spectroscopy. In the absence of a publicly available reference spectrum, this document outlines a robust protocol for sample preparation and data acquisition, followed by a detailed predictive interpretation of the compound's infrared spectrum. By dissecting the molecule into its constituent functional groups—a carboxylic acid, a substituted pyridine ring, and a dimethoxy-substituted phenyl ring—we can confidently assign characteristic vibrational modes. This approach not only enables the structural verification of synthesized 5-(2,5-Dimethoxyphenyl)picolinic acid but also serves as a foundational methodology for the spectroscopic analysis of related novel compounds in drug discovery and materials science.

Introduction: The Significance of 5-(2,5-Dimethoxyphenyl)picolinic Acid

5-(2,5-Dimethoxyphenyl)picolinic acid is a multifaceted organic molecule featuring a pyridine-2-carboxylic acid scaffold, a core structure found in numerous compounds with significant biological and chemical properties. Picolinic acid and its derivatives are known to exhibit a wide range of physiological effects and are key components in various therapeutic agents and herbicides. The incorporation of a dimethoxyphenyl group introduces additional complexity and potential for novel molecular interactions, making it a compound of interest in medicinal chemistry and drug development.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching, bending, and other vibrations of chemical bonds. Consequently, an IR spectrum provides a unique molecular fingerprint, offering invaluable information about the functional groups present in a sample. For a novel or newly synthesized compound like 5-(2,5-Dimethoxyphenyl)picolinic acid, FTIR spectroscopy is an essential first-line technique for structural confirmation and quality control.

This guide is designed to provide both the theoretical underpinnings and practical steps for obtaining and interpreting a high-quality FTIR spectrum of this compound, emphasizing the rationale behind each procedural choice to ensure scientific rigor and reproducibility.

Experimental Design: A Rationale for Method Selection

The solid-state nature of 5-(2,5-Dimethoxyphenyl)picolinic acid necessitates a sample preparation method that allows for the transmission or reflection of the infrared beam. Two primary techniques are suitable: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

  • Potassium Bromide (KBr) Pellet Method: This traditional transmission technique involves intimately mixing a small amount of the solid sample with finely ground, dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The KBr is transparent to mid-infrared radiation, acting as a solid-state solvent. This method is often chosen for its ability to produce high-quality spectra with sharp, well-defined peaks, making it ideal for detailed structural elucidation. The primary consideration is the need for careful sample preparation to avoid moisture contamination and ensure a homogenous dispersion of the analyte.

  • Attenuated Total Reflectance (ATR): ATR is a reflection technique that requires minimal sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium). An evanescent wave penetrates a few micrometers into the sample, and the attenuated radiation is detected. While being a rapid and convenient method, the resulting spectrum can sometimes have broader peaks and lower intensity in the fingerprint region compared to a well-prepared KBr pellet.

For the purpose of this application note, we will detail the KBr pellet method as the primary protocol due to its suitability for generating a high-resolution spectrum for detailed analysis. A brief protocol for ATR will also be provided as a rapid screening alternative.

Detailed Protocols

KBr Pellet Preparation and Transmission FTIR Analysis

This protocol is designed to yield a high-quality, reproducible FTIR spectrum of 5-(2,5-Dimethoxyphenyl)picolinic acid.

Materials:

  • 5-(2,5-Dimethoxyphenyl)picolinic acid (high purity)

  • Spectroscopy-grade Potassium Bromide (KBr), oven-dried and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Protocol Steps:

  • Sample and KBr Preparation:

    • Place approximately 200 mg of dry, spectroscopy-grade KBr into an agate mortar. Grind the KBr to a fine, consistent powder. Rationale: A fine powder minimizes scattering of the infrared beam, leading to a flatter baseline and better-defined peaks.

    • Add 1-2 mg of 5-(2,5-Dimethoxyphenyl)picolinic acid to the mortar. Rationale: This sample-to-matrix ratio (approximately 1:100 to 1:200) ensures that the absorption bands are within the optimal range of the detector and not saturated.

    • Gently mix the sample and KBr with a spatula, then grind the mixture for 2-3 minutes until it is homogenous. The mixture should appear as a uniform, fine powder. Rationale: Thorough mixing is critical for obtaining a representative spectrum of the sample.

  • Pellet Formation:

    • Assemble the die of the pellet press according to the manufacturer's instructions.

    • Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution across the bottom surface.

    • Place the plunger into the die and transfer the assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. Rationale: The high pressure causes the KBr to flow and form a transparent, glass-like pellet, trapping the sample molecules in the matrix.

    • Carefully release the pressure and retrieve the die from the press.

    • Disassemble the die to extract the KBr pellet. A successful pellet will be thin and transparent or translucent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. Rationale: This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 32 scans to achieve a good signal-to-noise ratio.

Attenuated Total Reflectance (ATR)-FTIR Analysis

This protocol is suitable for rapid, qualitative analysis.

Materials:

  • 5-(2,5-Dimethoxyphenyl)picolinic acid

  • FTIR spectrometer equipped with an ATR accessory

Protocol Steps:

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum with the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Rationale: Intimate contact is essential for the evanescent wave to effectively penetrate the sample.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The following is a predictive analysis of the key absorption bands expected in the FTIR spectrum of 5-(2,5-Dimethoxyphenyl)picolinic acid, based on the vibrational frequencies of its constituent functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale and Expected Appearance
3300 - 2500O-H stretchCarboxylic AcidA very broad and strong absorption band is expected due to intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. This broad feature will likely overlap with the C-H stretching region.[1][2]
~3100 - 3000C-H stretch (sp²)Aromatic RingsMedium to weak absorptions corresponding to the C-H stretching on both the pyridine and phenyl rings. These may appear as small, sharp peaks on the shoulder of the broad O-H band.[3]
~2980 - 2850C-H stretch (sp³)Methoxy Groups (-OCH₃)Medium to weak absorptions from the symmetric and asymmetric stretching of the methyl C-H bonds.
~1710 - 1680C=O stretchCarboxylic AcidA very strong and sharp absorption. The conjugation of the carbonyl group with the pyridine ring is expected to lower the frequency from that of a simple aliphatic carboxylic acid.[1]
~1610, ~1580, ~1470C=C and C=N ring stretchesPyridine and Phenyl RingsSeveral medium to strong, sharp bands corresponding to the stretching vibrations within the aromatic rings. The exact positions and intensities are sensitive to the substitution pattern.[3]
~1450C-H bend (asymmetric)Methoxy Groups (-OCH₃)A medium intensity band from the asymmetric bending of the methyl groups.
~1310 - 1250C-O stretch (coupled)Carboxylic AcidA medium to strong band arising from the coupled stretching of the C-O bond and bending of the O-H group in the carboxylic acid.[1]
~1250 and ~1020C-O-C stretch (asymmetric and symmetric)Aryl EtherTwo distinct, strong bands characteristic of aryl ethers. The asymmetric stretch typically appears at a higher wavenumber (~1250 cm⁻¹) than the symmetric stretch (~1020 cm⁻¹).
~950 - 900O-H bend (out-of-plane)Carboxylic AcidA broad, medium intensity band characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded dimer.[1]
~850 - 750C-H bend (out-of-plane)Aromatic RingsOne or more medium to strong bands whose exact positions are diagnostic of the substitution pattern on the aromatic rings.

Visualizing the Workflow

The following diagram illustrates the key steps in the KBr pellet preparation and FTIR analysis workflow.

FTIR_Workflow FTIR Analysis Workflow for 5-(2,5-Dimethoxyphenyl)picolinic Acid cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis start Start grind_kbr Grind KBr start->grind_kbr add_sample Add Sample (1-2 mg) grind_kbr->add_sample mix_grind Homogenize Mixture add_sample->mix_grind load_die Load Die mix_grind->load_die press_pellet Press Pellet (8-10 tons) load_die->press_pellet eject_pellet Eject Transparent Pellet press_pellet->eject_pellet background Collect Background Spectrum eject_pellet->background Transfer to Spectrometer insert_sample Insert KBr Pellet background->insert_sample acquire_spectrum Acquire Sample Spectrum insert_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data end_node End process_data->end_node

Sources

Method

Application Note: In Vitro Anticancer Screening of 5-(2,5-Dimethoxyphenyl)picolinic Acid (5-DMPA)

Executive Summary & Rationale This guide details the evaluation protocols for 5-(2,5-Dimethoxyphenyl)picolinic acid (5-DMPA) . This molecule combines a metal-chelating picolinic acid core with a lipophilic 2,5-dimethoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the evaluation protocols for 5-(2,5-Dimethoxyphenyl)picolinic acid (5-DMPA) . This molecule combines a metal-chelating picolinic acid core with a lipophilic 2,5-dimethoxyphenyl moiety.

Scientific Premise: Picolinic acid derivatives primarily exert anticancer effects through metallomodulation . The nitrogen-carboxylate "pincer" motif chelates transition metals (Zn²⁺, Fe²⁺), potentially inhibiting metalloenzymes essential for proliferation (e.g., histone demethylases, matrix metalloproteinases) or depleting intracellular iron pools required for DNA synthesis. The 2,5-dimethoxy substitution is predicted to enhance membrane permeability and may contribute to Reactive Oxygen Species (ROS) generation via redox cycling.

Critical Screening Philosophy: Unlike standard chemotherapy screening, evaluating 5-DMPA requires distinguishing between general cytotoxicity and mechanism-specific metallostress. Therefore, this guide emphasizes a "Rescue-Validated" screening approach , where metal supplementation is used to confirm on-target activity.

Compound Preparation & Handling[1][2][3][4]

Objective: Ensure consistent solubility and prevent precipitation-induced false positives.

Chemical Properties[1][3][5][6][7][8][9][10][11][12]
  • Molecular Weight: ~273.26 g/mol

  • pKa: The carboxylic acid proton is acidic (pKa ~5.4); the pyridine nitrogen is weakly basic.

  • Solubility: Low in neutral water; high in DMSO and basic buffers.

Protocol: Stock Solution Preparation
  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 27.3 mg of 5-DMPA in 1.0 mL DMSO.

  • Dissolution: Vortex vigorously. If the solution remains cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive due to dimethoxy group) and store at -20°C. Limit freeze-thaw cycles to 3.

Working Solution (Critical Step)

When diluting into cell culture media (pH 7.4), the acidic carboxylic acid may precipitate if the concentration is too high.

  • Max Final DMSO: 0.5% (v/v).

  • Visual Check: Inspect 100 µM dilutions under a microscope. If crystals are visible, the cytotoxicity data will be invalid.

Primary Screening: Viability & Metal Rescue Assay

Objective: Determine IC50 and validate the metal-depletion mechanism. Note: Avoid MTT assays if possible. The electron-rich dimethoxy group can reduce tetrazolium salts non-enzymatically, causing false "viable" signals. Use ATP-based luminescence (CellTiter-Glo) or Resazurin.

Experimental Design
  • Cell Lines: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

  • Controls:

    • Negative: 0.5% DMSO.

    • Positive: Doxorubicin (1 µM).

    • Rescue Control (Unique to this class): 5-DMPA + 100 µM ZnSO₄ or FeCl₃.

Step-by-Step Protocol
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Treatment Preparation:

    • Prepare a serial dilution of 5-DMPA (0.1 µM to 100 µM).

    • Rescue Arm: Prepare the same dilution series but supplement the media with 50 µM ZnSO₄ (or Fe-citrate).

  • Incubation: Treat cells for 72 hours .

  • Readout: Add CellTiter-Glo reagent (Promega) or Resazurin. Incubate 10-30 mins. Read Luminescence/Fluorescence.

  • Analysis:

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation Criterion: If the IC50 shifts significantly higher (e.g., >5-fold) in the presence of Zinc/Iron, the mechanism is confirmed as metallomodulation.

Secondary Screening: Mechanism of Action

A. Cell Cycle Analysis (Flow Cytometry)

Picolinic acid derivatives often induce G1/S arrest by inhibiting Zinc-dependent cyclin-dependent kinases or iron-dependent Ribonucleotide Reductase.

Protocol:

  • Treat cells with IC50 concentration of 5-DMPA for 24h.

  • Harvest and fix in 70% ice-cold ethanol overnight.

  • Stain with Propidium Iodide (PI) + RNase A buffer for 30 mins at 37°C.

  • Analyze via Flow Cytometry (FL2 channel).

  • Expectation: Look for accumulation in the G1 phase (Iron depletion signature) or G2/M phase (if acting as a microtubule poison).

B. ROS Generation (DCFDA Assay)

The 2,5-dimethoxyphenyl moiety is redox-active. This assay checks if the compound kills via oxidative stress.

Protocol:

  • Seed cells in black-walled 96-well plates.

  • Load cells with 20 µM DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 45 mins.

  • Wash with PBS.

  • Add 5-DMPA (at 2x IC50).

  • Measure Fluorescence (Ex/Em: 485/535 nm) kinetically every 15 mins for 2 hours.

  • Interpretation: A rapid slope increase indicates ROS generation.

Data Visualization & Logic Flow

Workflow Diagram

The following diagram illustrates the decision logic for screening this specific class of compounds.

ScreeningWorkflow Start Compound: 5-DMPA (Stock 100mM DMSO) Solubility Solubility Check (Microscopy in Media) Start->Solubility PrimaryScreen Primary Screen (ATP Assay, 72h) Solubility->PrimaryScreen No Precipitate Decision1 IC50 < 10 µM? PrimaryScreen->Decision1 Decision1->Start No (Inactive) RescueAssay Metal Rescue Assay (+50µM Zn/Fe) Decision1->RescueAssay Yes (Hit) Decision2 Toxicity Reversed? RescueAssay->Decision2 Mech_Chelation Mechanism: Metal Deprivation Decision2->Mech_Chelation Yes ROS_Assay Secondary Screen: ROS (DCFDA) & Cell Cycle Decision2->ROS_Assay No Mech_Chelation->ROS_Assay Confirm Downstream Mech_OffTarget Mechanism: General Toxicity/ROS ROS_Assay->Mech_OffTarget

Caption: Logic flow for validating 5-DMPA activity, distinguishing between chelation-dependent and independent toxicity.

Mechanistic Pathway

Understanding how 5-DMPA likely interacts with the cancer cell machinery.

Mechanism cluster_Cell Cancer Cell Cytosol Compound 5-DMPA IronPool Labile Iron Pool (Fe2+) Compound->IronPool Chelation ZincPool Zinc Pool (Zn2+) Compound->ZincPool Chelation Extracellular Extracellular Space RibRed Ribonucleotide Reductase IronPool->RibRed Required cofactor MMP Metalloproteases (MMPs) ZincPool->MMP Required cofactor DNA_Synth DNA Synthesis Block RibRed->DNA_Synth Inhibited CellCycle G1/S Arrest DNA_Synth->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Predicted pharmacodynamics. 5-DMPA depletes intracellular metal pools, inhibiting key proliferative enzymes.

Data Analysis & Interpretation

Table 1: Expected Results Matrix
AssayOutcome A (Specific Chelator)Outcome B (General Toxin)
IC50 (Standard) < 10 µM< 10 µM
IC50 (+ Zinc/Iron) > 50 µM (Rescued) < 10 µM (No Change)
Cell Cycle G1/S ArrestNon-specific / Sub-G1
ROS Generation Low/ModerateHigh (Rapid onset)
Statistical Treatment
  • Perform all assays in biological triplicates (

    
    ).
    
  • Use ANOVA followed by Dunnett’s post-hoc test to compare treatment groups to the DMSO control.

  • Significance threshold:

    
    .
    

References

  • Enzyme Inhibition by Picolinic Acids

    • Title: Exploring the in vitro anticancer activities of Re(I)
    • Source: National Institutes of Health (PubMed)
    • URL:[Link]

  • Metal Chelation Mechanism

    • Title: Antitumor activity of picolinic acid in CBA/J mice (Demonstration of iron chel
    • Source: Journal of the National Cancer Institute[1]

    • URL:[Link]

  • Assay Interference (Tetrazolium Reduction)

    • Title: Assay Guidance Manual - Cell Viability Assays (Guidance on selecting
    • Source: NCBI Bookshelf
    • URL:[Link]

  • Structural Analogs (5-Aryl Picolinates)

    • Title: Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid.[2][3]

    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Application

Application Notes: Optimized Crystallization of 5-(2,5-Dimethoxyphenyl)picolinic Acid for High Purity

Introduction: The Critical Role of Crystallization in API Purification In the synthesis of active pharmaceutical ingredients (APIs) and their precursors, achieving high purity is paramount. Crystallization is a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in API Purification

In the synthesis of active pharmaceutical ingredients (APIs) and their precursors, achieving high purity is paramount. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] For 5-(2,5-Dimethoxyphenyl)picolinic acid, a key intermediate in various synthetic pathways, an effective crystallization protocol is essential to remove process-related impurities, unreacted starting materials, and side-products. A well-designed crystallization process not only enhances purity but also provides control over critical solid-state properties such as crystal size, shape, and polymorphic form, which can influence downstream processing and final product performance.

This document provides a detailed guide to the crystallization of 5-(2,5-Dimethoxyphenyl)picolinic acid, grounded in fundamental chemical principles. We will explore solvent system selection based on molecular structure, present a robust protocol using a mixed-solvent system, and offer guidance for troubleshooting and result validation.

Scientific Principles: Engineering an Effective Crystallization

The success of any crystallization hinges on the differential solubility of the target compound in a chosen solvent or solvent system at varying temperatures. The ideal solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] Conversely, impurities should either remain highly soluble at all temperatures or be completely insoluble for removal via hot filtration.

Solvent System Selection Rationale

The molecular architecture of 5-(2,5-Dimethoxyphenyl)picolinic acid features two distinct regions:

  • A Polar "Head": The picolinic acid moiety, containing a pyridine ring and a carboxylic acid group, is capable of strong hydrogen bonding and dipole-dipole interactions, conferring polarity. Carboxylic acids, as a class, are known to crystallize well from protic solvents like ethanol, methanol, or water.[3]

  • A Non-Polar "Tail": The 2,5-dimethoxyphenyl group is significantly more non-polar and sterically bulky, favoring solubility in organic solvents.

This dual nature suggests that a single solvent may not be optimal. A highly polar solvent might struggle to dissolve the molecule even when hot, while a non-polar solvent might keep it in solution even upon cooling. Therefore, a mixed-solvent system is the logical and recommended approach.[4] This method utilizes a "good" solvent, in which the compound is readily soluble, and a miscible "anti-solvent" or "bad" solvent, in which the compound is poorly soluble.[5] By carefully titrating the anti-solvent into a hot, saturated solution of the compound in the good solvent, a state of supersaturation can be precisely induced, promoting controlled crystallization upon cooling.[4]

Based on this analysis and general solubility data for related structures like picolinic acid[6][7], an Ethanol/Water system is proposed as the primary method. Ethanol serves as the "good" solvent for the entire molecule, while water acts as the "anti-solvent," particularly for the non-polar phenyl moiety.

Recommended Crystallization Protocol: Ethanol/Water System

This protocol is designed to yield high-purity, crystalline 5-(2,5-Dimethoxyphenyl)picolinic acid.

Materials and Equipment
  • Crude 5-(2,5-Dimethoxyphenyl)picolinic acid

  • Ethanol (Reagent Grade or better)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capability)

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Spatulas and glass stirring rods

  • Melting point apparatus

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 5-(2,5-Dimethoxyphenyl)picolinic acid into an appropriately sized Erlenmeyer flask.

    • Add the minimum volume of hot ethanol required to just completely dissolve the solid with gentle heating and stirring. It is crucial to use the minimum amount to ensure the solution is saturated.[2]

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Rationale: This step removes particulate matter that could otherwise be trapped in the crystal lattice, compromising purity.[2]

  • Inducing Supersaturation:

    • To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring.

    • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation has been reached.[4]

    • Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[4]

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

    • Rationale: Slow cooling is critical as it allows for the ordered growth of large, pure crystals. Rapid cooling can cause the compound to precipitate as a less pure, amorphous solid.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystal cake with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization solvent).

    • Rationale: Washing with a cold solvent mixture removes soluble impurities adhering to the crystal surfaces without significantly redissolving the product.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for several minutes.

    • Transfer the semi-dry cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Visual Workflow and Data

Experimental Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Finishing start Weigh Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water Until Turbid dissolve->add_water clarify Clarify with a Few Drops of Hot Ethanol add_water->clarify cool Slow Cool to RT, Then Ice Bath clarify->cool filter Vacuum Filter Crystals cool->filter wash Wash with Cold EtOH/Water Mixture filter->wash dry Dry Under Vacuum wash->dry end High-Purity Product dry->end

Caption: Workflow for the mixed-solvent crystallization of 5-(2,5-Dimethoxyphenyl)picolinic acid.

Protocol Parameters Summary
ParameterRecommended ConditionRationale
Primary Solvent ("Good") EthanolGood solubility for both polar and non-polar moieties of the molecule.
Anti-Solvent ("Bad") Deionized WaterMiscible with ethanol, but significantly reduces the solubility of the target compound.
Dissolution Temperature Near boiling point of ethanol (~78 °C)Maximizes solubility to ensure a saturated solution with minimum solvent.
Cooling Profile Slow cooling to room temperature, followed by ice bathPromotes formation of large, well-defined, high-purity crystals.
Washing Solvent Ice-cold Ethanol/Water mixtureRemoves soluble impurities without significant product loss.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated but nucleation has not initiated.- Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a "seed crystal" of the pure compound.- If necessary, slowly evaporate some solvent and re-cool.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- Re-heat the solution to dissolve the oil.- Add a small amount of additional "good" solvent (ethanol).- Ensure the solution cools as slowly as possible.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Washing with solvent that was not ice-cold.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure filtration apparatus is pre-heated if hot filtration is needed.- Always wash the final crystals with a minimal amount of ice-cold solvent.

Self-Validation: Purity Assessment

To validate the effectiveness of the purification, the purity of the crystallized product must be assessed.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value for the pure compound is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crystallized product to the crude starting material. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Advanced Characterization: For rigorous quality control in a drug development setting, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Powder X-ray Diffraction (PXRD) would be employed to confirm purity and identify the polymorphic form.[6]

References

  • Fel, P. (n.d.). Re-crystallization experiments.
  • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Dias, A. M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions, specifically focusing on the critical parameter of palladium catalyst loading. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the practical challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during Suzuki coupling reactions, providing a systematic approach to identify and resolve them.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired coupled product is one of the most frequent challenges in Suzuki reactions. This issue often points to problems with the catalyst's activity or loading, but can also be influenced by several other factors.[1][2][3]

Q1: My Suzuki coupling reaction is resulting in a low yield or is failing completely. How can I systematically troubleshoot this?

A1: A low yield can be traced back to several potential causes. A systematic approach to troubleshooting is crucial.

Initial Checks (The Usual Suspects):

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, particularly through protodeboronation.[1][4] It's recommended to use freshly purchased or recrystallized boronic acids. For sensitive substrates, consider more stable derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air.[2] Phosphine ligands can also be oxidized by trace amounts of air, which inhibits their ability to coordinate with the palladium center.[1] Always use fresh reagents or those stored under an inert atmosphere.

  • Reaction Atmosphere:

    • Oxygen Sensitivity: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also degrade phosphine ligands.[1] This leads to catalyst deactivation and an increase in side reactions like homocoupling.[1] It is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]

    • Degassing Procedure: Ensure that the solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][6]

Optimizing Catalyst Loading and Activity:

If the initial checks do not resolve the low yield issue, the next step is to focus on the catalyst system itself.

  • Is the Catalyst Loading Sufficient? While minimizing catalyst loading is often a goal for process efficiency and cost reduction, an insufficient amount of catalyst can lead to an incomplete reaction. For initial screenings, a catalyst loading of 1-2 mol% is a good starting point. If the reaction is sluggish, a higher loading (up to 5 mol%) might be necessary, especially for challenging substrates like aryl chlorides.[2][7]

  • Is the Catalyst Being Deactivated? Catalyst deactivation can occur through several pathways, including the formation of palladium black (aggregated palladium nanoparticles with low catalytic activity).

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[1] The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[1]

    • Reaction Temperature: While many Suzuki couplings require heat to proceed at a reasonable rate, excessive temperatures can accelerate catalyst decomposition.[1][2] If you suspect temperature-induced deactivation, try running the reaction at a lower temperature for a longer duration.

  • Is the Pre-catalyst Activating Correctly? If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction is often facilitated by a phosphine ligand or the boronic acid itself. If this process is inefficient, the catalytic cycle will not initiate effectively. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[1]

Issue 2: Significant Formation of Side Products

The formation of byproducts not only reduces the yield of the desired product but also complicates purification.

Q2: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.

Troubleshooting Steps:

  • Improve Degassing: As mentioned previously, rigorous degassing is the most critical step to prevent oxygen-mediated side reactions.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst can mitigate homocoupling that might occur during the in situ reduction of a Pd(II) pre-catalyst.[1]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q3: Dehalogenation of my aryl halide starting material is a major side reaction. What are the causes and solutions?

A3: Dehalogenation is the reduction of the aryl halide to the corresponding arene, which consumes the starting material and lowers the yield of the cross-coupled product.[8]

Primary Causes and Solutions:

  • Choice of Base: Strong bases, particularly alkoxides like sodium ethoxide, can sometimes act as hydride donors and promote dehalogenation.[8] Switching to a weaker base such as K₂CO₃ or K₃PO₄ can often suppress this side reaction.[8]

  • Solvent: Protic solvents, especially alcohols, can be a source of hydrogen for the dehalogenation pathway.[8] If possible, use aprotic solvents.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[8] Monitor the reaction progress and stop it once the starting material is consumed to avoid over-exposure to harsh conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of palladium catalyst loading and other key reaction parameters.

Q4: What is a typical palladium catalyst loading for a Suzuki reaction, and when should I adjust it?

A4: A general starting point for catalyst loading in a Suzuki reaction is typically in the range of 0.5 to 2 mol%.[7] However, the optimal loading is highly dependent on the specific substrates and reaction conditions.

  • For activated substrates (e.g., aryl iodides or bromides with electron-withdrawing groups), you can often use lower catalyst loadings (0.1-1 mol%).

  • For deactivated or sterically hindered substrates (e.g., aryl chlorides or substrates with bulky ortho-substituents), higher catalyst loadings (2-5 mol%) may be necessary to achieve a reasonable reaction rate.[9]

It is always advisable to perform a loading screen to find the lowest effective catalyst concentration for your specific reaction to minimize cost and residual palladium in the final product.

Q5: How does the choice of ligand affect the optimal palladium catalyst loading?

A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[4] The choice of ligand directly impacts the required catalyst loading.

  • Electron-rich and bulky ligands , such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can significantly enhance the catalytic activity.[6][10][11] This increased activity often allows for lower catalyst loadings compared to less electron-rich and bulky ligands like triphenylphosphine (PPh₃).[11][12] These advanced ligands facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle, especially for less reactive aryl chlorides.[11][13]

Q6: Can I reuse my palladium catalyst?

A6: For homogeneous palladium catalysts, recovery and reuse are generally not practical on a lab scale due to the difficulty of separating the catalyst from the reaction mixture. However, for industrial applications, significant effort is put into catalyst recovery.

For heterogeneous palladium catalysts, such as palladium on activated carbon (Pd/C), the catalyst can often be recovered by simple filtration and reused for multiple reaction cycles.[14][15] However, a gradual decrease in activity may be observed due to leaching of palladium into the solution or surface poisoning.[16][17]

Q7: What is the role of the base in the Suzuki reaction, and how does it impact the catalyst?

A7: The base is a critical component of the Suzuki reaction, primarily responsible for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[18][19][20] The choice of base can significantly influence the reaction rate and yield.[19]

Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[10][19] The strength and solubility of the base are important factors. For instance, stronger bases can facilitate the transmetalation step.[21]

Q8: How do I choose the right solvent for my Suzuki reaction?

A8: The solvent plays multiple roles, including dissolving the reagents and stabilizing the catalytic species.[21][22] The choice of solvent can influence reaction rate and even selectivity.[22] Common solvents for Suzuki reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with the addition of water to help dissolve the inorganic base.[3][6][23] The optimal solvent system is often determined empirically through screening.

Data Presentation and Protocols

Table 1: Typical Palladium Catalyst Loading for Different Substrates
Aryl Halide (Ar-X)ReactivityTypical Catalyst Loading (mol%)Recommended Ligands
Ar-IHigh0.1 - 1.0PPh₃, Buchwald ligands
Ar-BrMedium0.5 - 2.0PPh₃, Buchwald ligands, NHCs
Ar-OTfMedium0.5 - 2.0PPh₃, Buchwald ligands
Ar-ClLow1.0 - 5.0Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHCs

Note: These are general guidelines. The optimal loading should be determined experimentally.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for performing a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[24][25][26]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. The cycle begins with an active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)-X L_n OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar'-B(OR)2 Base PdII_B Ar-Pd(II)-Ar' L_n Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Ligand) Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents) CheckReagents->CheckAtmosphere ReagentsOK Reagents & Atmosphere OK? CheckAtmosphere->ReagentsOK ReagentsOK->Start No, Replace Reagents OptimizeCatalyst Optimize Catalyst System ReagentsOK->OptimizeCatalyst Yes IncreaseLoading Increase Catalyst Loading OptimizeCatalyst->IncreaseLoading ChangeLigand Screen Different Ligands IncreaseLoading->ChangeLigand ChangePdSource Try Different Pd Pre-catalyst ChangeLigand->ChangePdSource OptimizeConditions Optimize Reaction Conditions ChangePdSource->OptimizeConditions ScreenBases Screen Bases OptimizeConditions->ScreenBases ScreenSolvents Screen Solvents ScreenBases->ScreenSolvents AdjustTemp Adjust Temperature ScreenSolvents->AdjustTemp Success Yield Improved AdjustTemp->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • MDPI. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Anderson, L. L., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • PMC. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ACS Publications. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Oxford Academic. (2011). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis. Chemistry Letters. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ACS Publications. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. [Link]

  • MDPI. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ACS Publications. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education. [Link]

Sources

Optimization

Technical Support Center: 5-(2,5-Dimethoxyphenyl)picolinic acid

This technical guide addresses the stability, handling, and troubleshooting of 5-(2,5-Dimethoxyphenyl)picolinic acid , a specialized biaryl pyridine derivative often utilized in herbicide discovery (synthetic auxins) and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 5-(2,5-Dimethoxyphenyl)picolinic acid , a specialized biaryl pyridine derivative often utilized in herbicide discovery (synthetic auxins) and enzyme inhibition studies (e.g., GST inhibitors).

The following content is structured as a Tier-3 Technical Support resource, designed for researchers requiring deep mechanistic understanding and actionable protocols.

Status: Operational | Role: Senior Application Scientist | Topic: Stability & Troubleshooting

Core Stability Profile & Chemical Logic

To successfully work with 5-(2,5-Dimethoxyphenyl)picolinic acid, one must understand the "push-pull" dynamics of its structure: the electron-deficient pyridine ring versus the electron-rich dimethoxyphenyl substituent.

The Three Pillars of Instability
Instability ModeRisk LevelChemical MechanismVisual Indicator
Oxidative Degradation High The 2,5-dimethoxy motif mimics a hydroquinone ether. It is highly susceptible to Single Electron Transfer (SET) oxidation, leading to the formation of p-benzoquinone derivatives, especially in solution (DMSO/Air).Solution turns yellow ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

brown

black.
Decarboxylation Moderate Picolinic acids (2-pyridinecarboxylic acids) are prone to thermal decarboxylation via the Hammick Intermediate (ylide formation). This is accelerated by acidic pH and temperatures

.
Evolution of gas (bulk); Loss of -COOH peak (M-44) in MS.
Photolytic Cyclization Moderate Biaryl systems can undergo photocyclization under UV light (254/365 nm) to form fused tricyclic systems (e.g., aza-phenanthrene derivatives).Appearance of late-eluting, highly conjugated peaks in HPLC.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Solution Appearance

Q1: My stock solution in DMSO turned from clear to bright yellow overnight at room temperature. Is it still usable?

  • Diagnosis: Oxidative Coupling. The yellow color indicates the formation of quinoid species or radical cations derived from the electron-rich 2,5-dimethoxyphenyl ring. This is often catalyzed by trace metals or peroxides in lower-grade DMSO.

  • Technical Insight: DMSO is hygroscopic and can contain dimethyl sulfide and peroxides. The 2,5-dimethoxy group lowers the oxidation potential, making the molecule a "scavenger" for reactive oxygen species (ROS).

  • Action Plan:

    • Check LC-MS.[1] If the parent peak is >95%, use immediately.

    • Prevention: Always prepare stocks in degassed, anhydrous DMSO stored under Argon. Add 0.1% BHT (butylated hydroxytoluene) if the assay permits.

Q2: I cannot get the compound to dissolve in aqueous buffer (pH 7.4). It floats as a white solid. [2]

  • Diagnosis: Zwitterionic Insolubility. Picolinic acids have an isoelectric point (pI) where the pyridine nitrogen is protonated (

    
    ) and the acid is deprotonated (
    
    
    
    ). At this net-neutral state, lattice energy is high, and solubility is minimal.
  • Action Plan:

    • Dissolve First: Dissolve the compound in a small volume of 0.1 M NaOH (forces the fully anionic picolinate form).

    • Dilute: Slowly add the buffer.

    • Alternative: Use a "cosolvent spike" method: Dissolve in 100% DMSO, then dilute into buffer while vortexing. Ensure final DMSO < 1% to avoid cytotoxicity.

Category B: Chemical Stability & Degradation

Q3: We observed a new peak in our HPLC chromatogram with a mass of [M-44]. What happened?

  • Diagnosis: Thermal Decarboxylation. You likely exposed the sample to heat during a drying step (e.g., Rotavap bath > 50°C or lyophilizer failure).

  • Mechanism: The pyridine ring acts as an electron sink, facilitating the loss of

    
     to form a transient ylide (Hammick intermediate), which then protonates to form the decarboxylated biaryl product (3-(2,5-dimethoxyphenyl)pyridine).
    
  • Action Plan:

    • Strict Limit: Never heat solutions above 40°C.

    • Solvent Removal: Use a centrifugal evaporator (SpeedVac) without heat or a nitrogen blow-down apparatus at room temperature.

Q4: Can I autoclave the buffer containing this compound?

  • Answer: Absolutely Not. The combination of high heat (121°C) and pressure will induce rapid decarboxylation and hydrolysis of the methoxy ether linkages (demethylation).

  • Protocol: Filter-sterilize using a 0.22

    
     PVDF or PES membrane after dissolution.
    

Visualizing the Degradation Pathways

The following diagram illustrates the two primary degradation routes: Oxidative Quinone Formation (Storage issue) and Decarboxylation (Thermal issue).

StabilityPathways Compound 5-(2,5-Dimethoxyphenyl) picolinic acid (Active) Hammick Hammick Intermediate (Ylide) Compound->Hammick Heat (>60°C) Acidic pH Radical Radical Cation Compound->Radical Air/DMSO Trace Metals PhotoState Excited State (UV Exposure) Compound->PhotoState UV Light (hv) Decarbox Degradant A: 3-(2,5-dimethoxyphenyl)pyridine (M-44 Da) Hammick->Decarbox -CO2 Quinone Degradant B: Benzoquinone Derivative (Yellow/Brown) Radical->Quinone Oxidation Cyclized Degradant C: Aza-phenanthrene (Cyclized) PhotoState->Cyclized -2H Cyclization

Caption: Figure 1. Primary degradation pathways. Red path indicates thermal failure; Yellow path indicates storage oxidation.

Validated Analytical Protocol

To confirm the integrity of your compound, use this specific HPLC method designed to separate the parent from its hydrophobic degradants (decarboxylated form) and polar degradants (quinones).

Stability-Indicating HPLC Method
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5

,

End-capping prevents tailing of the pyridine nitrogen.
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Acidic pH keeps the carboxylic acid protonated (

) for better retention; Formate is MS-compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)--
Gradient 5% B to 95% B over 15 minSlow gradient required to resolve the decarboxylated impurity (elutes later than parent).
Detection UV @ 254 nm and 310 nm310 nm is specific for the conjugated biaryl system; 254 nm detects general aromatics.
Flow Rate 1.0 mL/minStandard backpressure.
Temperature 30°CControlled temp prevents on-column thermal degradation.

Pass Criteria:

  • Purity > 98% (AUC).[3][4]

  • No single impurity > 0.5%.

  • Retention time match with reference standard.

Summary of Physicochemical Properties (Data Table)

PropertyValueSource/Inference
Molecular Weight ~259.26 g/mol Calculated
Appearance White to Off-white powderPure form
Solubility (Water) Low (< 1 mg/mL at pH 4-6)Zwitterionic nature [1]
Solubility (DMSO) High (> 50 mg/mL)Aprotic polar solvent
pKa (Acid) ~3.1 (Carboxylic acid)Analogous to Picolinic acid [1]
pKa (Base) ~5.4 (Pyridine Nitrogen)Analogous to Picolinic acid [1]
Melting Point Dec. > 140°CRisk of decarboxylation [2]

References

  • Dunn, G. E., et al. (1972).[5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[5] Link[5]

  • Clark, L. W. (1962).[6] The Decarboxylation of Picolinic Acid in Polar Solvents. The Journal of Physical Chemistry. Link

  • Titov, K. O., et al. (2024).[7] Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. ResearchGate. Link

  • Nagayoshi, H., et al. (2021).[8] Oxidation of 3′-methoxyflavone... by human cytochromes P450. Xenobiotica. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Aryl Picolinic Acids

Status: Operational Subject: Troubleshooting & Optimization Guide for 5-Aryl Picolinic Acid Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The synthesis of 5-aryl pi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Optimization Guide for 5-Aryl Picolinic Acid Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 5-aryl picolinic acids (5-aryl-2-pyridinecarboxylic acids) presents a unique "perfect storm" of chemical challenges. You are working with a system that combines an electron-deficient heterocycle (hard to undergo oxidative addition), a product prone to transition metal chelation (catalyst poisoning), and a carboxylic acid moiety that is thermodynamically eager to leave the ring (decarboxylation).

This guide deconstructs these failure modes into three technical modules. Each module provides mechanistic insights and self-validating protocols.

Module A: The Cross-Coupling Crisis (Suzuki-Miyaura)

User Issue: "My reaction stalls at 40% conversion, or I see significant hydrodehalogenation (des-bromo) byproduct."

Root Cause Analysis

The standard pathway involves coupling a 5-halo-2-picolinate ester with an aryl boronic acid . Two primary mechanisms compete with your product formation:

  • Catalyst Sequestration (The "N-Effect"): The pyridine nitrogen, especially in picolinates, is a potent ligand. It binds to the Palladium (Pd) center, displacing phosphine ligands and forming an inactive Pd(II)-Pyridine complex. This shuts down the catalytic cycle.

  • Protodeboronation: Electron-rich or ortho-substituted aryl boronic acids are prone to hydrolytic cleavage of the C-B bond before transmetalation occurs.

The Solution: The "Bulky-Rich" Protocol

To overcome N-binding, you must use ligands that are sterically bulky and electron-rich. They increase the electron density on Pd (facilitating oxidative addition into the electron-poor pyridine) and sterically prevent the pyridine nitrogen from binding to the metal center.

Recommended Catalyst Systems:

  • Tier 1 (Gold Standard): Pd(OAc)2 + SPhos or XPhos . (Buchwald ligands). The biaryl backbone prevents N-coordination.

  • Tier 2 (Robust): Pd(dppf)Cl2. The large bite angle and bidentate nature resist displacement by pyridine.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive cycle and the inhibitory N-binding pathway.

Suzuki_Picolinate cluster_legend Pathway Key Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd + 5-Bromo-Picolinate N_Bind DEAD END: Pd-N(Pyridine) Complex (Catalyst Poisoning) OxAdd->N_Bind Low Steric Ligand (PPh3) TransMet Transmetalation (+ Ar-B(OH)2) OxAdd->TransMet Bulky Ligand (SPhos) Prod Reductive Elimination (Product Formation) TransMet->Prod Release Pd(0) Prod->Start key1 Green Arrow = Optimized Path key2 Red Dashed = Poisoning Path

Caption: Catalyst poisoning mechanism where the pyridine nitrogen displaces ligands, halting the cycle.[1][2]

Protocol 1: Optimized Coupling Conditions

Use this protocol to validate your coupling step.

ComponentRecommendationRationale
Substrate Methyl or Ethyl 5-bromo-2-picolinateNever couple the free acid (it kills the catalyst).
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos creates a "shell" protecting Pd from N-binding.
Base K₃PO₄ (3.0 equiv)Anhydrous bases reduce protodeboronation compared to aqueous Na₂CO₃.
Solvent Toluene/Water (10:1) or Dioxane/WaterSmall water content is required for the boronic acid activation.
Temp 80–100 °CHigh temp required to force oxidative addition on deactivated ring.

Module B: The Decarboxylation Trap

User Issue: "I successfully made the ester, but during saponification (hydrolysis), my product disappeared or turned into a simple 3-aryl pyridine."

Mechanistic Insight

Picolinic acids are notoriously unstable compared to nicotinic (3-position) or isonicotinic (4-position) acids. They undergo thermal decarboxylation via a Hammick-like zwitterionic mechanism .

  • The Danger Zone: pH 1–3 at elevated temperatures.

  • The Mechanism: Protonation of the ring nitrogen creates a cationic center. The adjacent carboxylate anion attacks the protonated ring (or simply leaves), releasing CO₂ and generating an ylide intermediate that protonates to form the decarboxylated product.

Visualizing the Instability

Decarboxylation Ester Picolinate Ester (Stable) Salt Picolinate Salt (Li+ or K+) (Stable) Ester->Salt LiOH, THF/H2O Zwitter Zwitterion (NH+ / COO-) (UNSTABLE) Salt->Zwitter Acidic Workup (pH < 4) Product Decarboxylated Byproduct Zwitter->Product Heat + CO2 Loss

Caption: The critical instability window occurs when the molecule exists as a zwitterion during acidic workup.

Protocol 2: "Cold" Hydrolysis & Isolation

Do not use standard 1M HCl workups.

  • Saponification: Dissolve ester in THF/Water (3:1). Add LiOH·H₂O (1.5 equiv). Stir at Room Temperature (Do not heat).

  • Monitoring: Wait for full consumption of ester (TLC/LCMS).

  • Workup (The Critical Step):

    • Option A (Precipitation): Carefully adjust pH to ~3.5–4.0 (the isoelectric point) using 1M acetic acid or citric acid at 0 °C . Filter the solid immediately.

    • Option B (Extraction): If no solid forms, extract with EtOAc at pH 4. Do not acidify to pH 1.

    • Option C (Lyophilization): If the salt is acceptable for the next step, simply remove THF and lyophilize the aqueous Li-salt.

Module C: Metal Contamination & Purification

User Issue: "My product is green/blue, or the NMR is broad. Yield is >100%."

The Chelation Problem

5-aryl picolinic acids are bidentate ligands. They will strip Copper (from Buchwald couplings) or Palladium (from Suzuki) and hold them tightly. A green tint usually indicates Copper; grey/black indicates Palladium.

Troubleshooting Table: Purification Strategies
ContaminantVisual CueRemoval Strategy
Palladium (Pd) Grey solid / Broad NMRThiol Scavengers: Treat crude solution with SiliaMetS® Thiol or generic Trimercaptotriazine (TMT) resin.
Copper (Cu) Blue/Green tintEDTA Wash: Dissolve product in organic solvent; wash 3x with 0.1M aqueous EDTA (pH 7–8).
Iron (Fe) Red/Orange tintCitrate Wash: Wash organic layer with saturated sodium citrate.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the boronic ester (B-Pin) instead of the acid? A: Yes, and it is often preferred. Boronic esters are less prone to protodeboronation than boronic acids. However, they are slower to transmetalate. If using B-Pin, ensure you add enough water to the solvent system to facilitate the hydrolysis of the ester to the active acid species in situ.

Q: Why is my yield low when using 2-chloropyridine vs 2-bromopyridine? A: Oxidative addition into C-Cl bonds on electron-deficient rings is kinetically difficult. You must switch to a specialized ligand like XPhos or BrettPhos and likely increase the temperature to 100°C+. 5-bromo-2-picolinates are the superior starting material.

Q: I need to make the amide from this acid. Can I use SOCl₂? A: Proceed with extreme caution. Heating picolinic acids with thionyl chloride can trigger decarboxylation or formation of reactive dimers.

  • Better Route: Use HATU/DIEA at 0 °C for amide coupling.

  • If Acid Chloride is needed: Use Oxalyl Chloride/DMF (catalytic) in DCM at 0 °C. Do not reflux.

References

  • Mechanisms of Decarboxylation: Dunn, G. E.; Lee, G. K. J.; Thimm, H. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[3] Canadian Journal of Chemistry, 1972 , 50(18), 3017–3027.[3] Link[3]

  • Suzuki Coupling on Pyridines: Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids." Journal of the American Chemical Society, 2007 , 129, 3358-3366. Link

  • Protodeboronation Studies: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075. Link

  • Picolinic Acid Chelation: Agrawal, Y. K., et al. "Metal complexes of picolinic acid: synthesis, characterization and thermal studies." Journal of Thermal Analysis and Calorimetry, 2002 . Link

Sources

Optimization

Preventing homocoupling of 2,5-dimethoxyphenylboronic acid

Technical Support Center: Suzuki-Miyaura Coupling Optimization Ticket ID: #SM-25-DMPBA-HOMO Subject: Suppression of Homocoupling in 2,5-Dimethoxyphenylboronic Acid Reactions Status: Open Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling Optimization Ticket ID: #SM-25-DMPBA-HOMO Subject: Suppression of Homocoupling in 2,5-Dimethoxyphenylboronic Acid Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic failure mode associated with electron-rich boronic acids. 2,5-dimethoxyphenylboronic acid is highly nucleophilic due to the ortho/para electron-donating methoxy groups. While this nucleophilicity should theoretically accelerate transmetallation, it paradoxically makes the C–B bond hypersensitive to oxidative homocoupling (yielding 2,2',5,5'-tetramethoxybiphenyl) and protodeboronation (yielding 1,4-dimethoxybenzene).

This guide treats your reaction as a system that requires strict kinetic and thermodynamic control to bypass these degradation pathways.

Module 1: The Oxygen Exclusion Protocol (Critical)

The Issue: The primary mechanism for homocoupling in this substrate is Oxidative Coupling . Oxygen (


) reacts with the Palladium(0) or Palladium(II) species to form peroxo-complexes. These species act as oxidants, consuming two equivalents of your boronic acid to link them together, bypassing the aryl halide entirely.

The Fix: Standard "sparging" (bubbling gas) is often insufficient for electron-rich substrates. You must upgrade to Freeze-Pump-Thaw (FPT) .

Step-by-Step FPT Protocol:

  • Seal: Place your solvent in a Schlenk flask or heavy-walled tube.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes while frozen. Why? This removes gas from the headspace.

  • Thaw: Close the vacuum valve. Remove from

    
     and thaw in a warm water bath. Why? Gas dissolved in the solid matrix is released into the headspace.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon (Nitrogen is often insufficient due to higher

    
     impurities).
    

Module 2: Kinetic Control (Syringe Pump Strategy)

The Logic: Homocoupling is second-order with respect to the boronic acid concentration (


). Cross-coupling is first-order (

). By keeping the instantaneous concentration of the boronic acid extremely low , you mathematically force the catalyst to choose the cross-coupling pathway.

The Protocol:

  • Load the Vessel: Place the Aryl Halide, Catalyst, and Base in the reaction vessel.

  • Prepare the Feed: Dissolve 2,5-dimethoxyphenylboronic acid in the reaction solvent (degassed) in a separate syringe.

  • Inject: Use a syringe pump to add the boronic acid solution dropwise over 1–2 hours at the reaction temperature.

Visualization of Kinetic Pathways:

G Start Boronic Acid (High Conc.) LowConc Boronic Acid (Low Conc.) Start->LowConc Syringe Pump Addition Oxygen Oxygen (O2) Start->Oxygen High Exposure risk Homo Homocoupling (Dimer) Start->Homo 2nd Order Rate (Fast) LowConc->Homo Negligible Cross Cross-Coupling (Target) LowConc->Cross 1st Order Rate (Dominant) Pd_Ox Pd-Peroxo Species Oxygen->Pd_Ox Pd_Ox->Homo Oxidation

Figure 1: Kinetic competition between homocoupling (red) and cross-coupling (green). High instantaneous concentration favors the dimer.

Module 3: The Boronate Surrogate Strategy

If the boronic acid remains unstable despite the above measures, you must switch to a "Slow-Release" surrogate. These reagents release the active boronic acid species slowly in situ, mimicking the syringe pump effect chemically.

Option A: MIDA Boronates [1][2]

  • Mechanism: The N-methyliminodiacetic acid (MIDA) ligand protects the boron center. Hydrolysis releases the active acid slowly.

  • Usage: Use standard Suzuki conditions but add water to the solvent mixture (e.g., Dioxane:H2O 10:1) to facilitate hydrolysis.[3]

Option B: Potassium Trifluoroborates (


) 
  • Mechanism: These are air-stable salts. They require a specific hydrolysis equilibrium to generate the active species.

  • Advantage: 2,5-dimethoxyphenyltrifluoroborate is significantly more resistant to oxidative dimerization during storage and handling than the free acid.

Troubleshooting & FAQ

Q1: My reaction mixture turns black immediately upon heating. What happened? A: This is "Palladium Black" precipitation. It indicates your catalytic cycle has stalled, likely because the phosphine ligands dissociated or oxidized.

  • Fix: Increase the Ligand:Palladium ratio (e.g., 2:1 or 4:1). For electron-rich boronic acids, use bulky, electron-rich phosphines like SPhos or XPhos . These facilitate the difficult reductive elimination step and protect the Pd center.

Q2: I see a product with mass [M-H] instead of the dimer. What is this? A: This is Protodeboronation (yielding 1,4-dimethoxybenzene).

  • Cause: The base is too strong or the solvent is too "wet" (proton source). The 2,5-dimethoxy motif makes the ring electron-rich, attracting protons to the Carbon-Boron bond.

  • Fix: Switch to a weaker base (e.g.,

    
     instead of 
    
    
    
    ) or use anhydrous conditions with a boronic ester.

Q3: Can I use molecular sieves to dry the reaction? A: Yes, but be cautious. Boronic acids can trimerize into boroxines (anhydrides) in the presence of sieves. While boroxines are active in Suzuki coupling, their solubility differs.[3][4] It is safer to dry the solvent over sieves before adding the reagents.

Data Summary: Reaction Condition Matrix

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)Reason
Atmosphere Nitrogen balloonArgon (Schlenk line)Argon is heavier than air; better blanket.
Addition One-pot batchSyringe Pump (1h)Suppresses 2nd-order homocoupling.
Base

/


/

Reduces protodeboronation.
Ligand

SPhos / XPhos Accelerates cross-coupling over side reactions.
Solvent DMF / EthanolToluene / 1,4-DioxaneNon-polar solvents reduce protodeboronation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

    • Significance: The definitive guide on boronic acid stability, detailing the mechanisms of protodeboronation and oxid
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Significance: Foundational text establishing the base mechanisms and side-reaction pathways.[1]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(19), 6961–6963.

    • Significance: Establishes the "slow-release" strategy using MIDA boronates to prevent homocoupling in unstable substr
  • Adamo, C., Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.

    • Significance: Mechanistic proof that oxygen leads to peroxo-Pd species which drive the homocoupling cycle.

Sources

Troubleshooting

Technical Support Center: Purification of 5-(2,5-Dimethoxyphenyl)picolinic acid

[1][2] Executive Summary For the purification of 5-(2,5-Dimethoxyphenyl)picolinic acid , a single solvent system is rarely sufficient due to the molecule's "Janus-faced" polarity—possessing both a hydrophilic picolinic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

For the purification of 5-(2,5-Dimethoxyphenyl)picolinic acid , a single solvent system is rarely sufficient due to the molecule's "Janus-faced" polarity—possessing both a hydrophilic picolinic acid head and a lipophilic dimethoxybenzene tail.[1]

The recommended purification strategy is a two-stage process:

  • Primary Purification: Acid-Base Reprecipitation (Chemical purification to remove non-acidic Suzuki byproducts).[2][1]

  • Final Polish: Recrystallization using Ethanol/Water (EtOH:H₂O) or Acetonitrile (MeCN) .[2][1]

Module 1: Solubility Profiling & Solvent Selection

To select the correct solvent, we must analyze the competing solubility vectors within the molecule.

Structural ComponentPolaritySolubility Preference
Picolinic Acid Core Polar / Zwitterionic potentialSoluble in Water, Hot Alcohols.[2][1] Insoluble in Hexanes.
2,5-Dimethoxyphenyl Lipophilic / Non-polarSoluble in Ethyl Acetate, DCM, Toluene.[2][1] Insoluble in Water.[1]
Net Result Amphiphilic Low solubility in pure water (unlike unsubstituted picolinic acid).[2][1] High solubility in organic solvents (DCM, EtOAc).[2][1]

Why Ethanol/Water? Unsubstituted picolinic acid is highly soluble in water (862 g/kg) but sparingly soluble in acetonitrile [1].[2][1][3] However, the addition of the 2,5-dimethoxyphenyl group drastically reduces water solubility. A mixture of Ethanol (to dissolve the lipophilic tail) and Water (to act as an anti-solvent for the lipophilic tail while solvating the polar head) provides the tunable polarity required for crystal growth.[2]

Module 2: Protocols
Protocol A: Acid-Base Reprecipitation (Crucial Pre-treatment)

Use this method first if your crude material is dark or contains significant Suzuki coupling residues (catalyst ligands, unreacted halides).[2][1]

Mechanism: This exploits the acidity of the carboxylic acid (pKa ~5.4).[2][1] Impurities lacking an acidic proton (e.g., unreacted 1-bromo-2,5-dimethoxybenzene or phosphine ligands) will remain in the organic layer, while your product moves to the aqueous layer.[2][1]

  • Dissolution: Suspend the crude solid in 5% aqueous NaHCO₃ (Sodium Bicarbonate). Stir until dissolved.

    • Note: If the solid does not dissolve, check pH.[1] Ensure pH is >8.[2][1]

  • Wash: Extract the aqueous solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][1]

    • Action: Discard these organic layers (they contain non-acidic impurities).[2][1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl to pH 2–3.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Collection: Filter the solid, wash with cold water, and dry.[1]

Protocol B: Recrystallization (Final Polish)

Use this for achieving >98% HPLC purity.[2][1]

Solvent System: Ethanol (95%) / Water Alternative: Acetonitrile (pure or with <5% water)[2][1]

  • Slurry: Place the dried solid from Protocol A into a flask. Add Ethanol (approx. 10 mL per gram of solid).[2][1]

  • Reflux: Heat to boiling (reflux).[2][1]

    • If solid remains:[2][1][4] Add more Ethanol portion-wise until dissolved.[1]

    • If solution is dark: Add activated carbon, reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.[1]

  • Crystallization: Allow to cool slowly to room temperature, then place in a refrigerator (4°C) for 4-12 hours.

  • Filtration: Collect crystals via vacuum filtration.[1][4] Wash with a cold 1:1 EtOH:Water mixture.[1]

Module 3: Visual Workflow (Logic Map)

The following diagram illustrates the decision matrix for purifying aryl-picolinic acid derivatives.

PurificationWorkflow Start Crude 5-(2,5-Dimethoxyphenyl) picolinic acid CheckColor Is crude material dark/black? Start->CheckColor AcidBase PROTOCOL A: Acid-Base Reprecipitation (Removes non-acidic impurities) CheckColor->AcidBase Yes (Pd residues) RecrystDecision Select Recrystallization Solvent CheckColor->RecrystDecision No (Light tan/white) AcidBase->RecrystDecision EtOHWater Solvent: Ethanol/Water (Standard System) RecrystDecision->EtOHWater General Use MeCN Solvent: Acetonitrile (For high polarity impurities) RecrystDecision->MeCN Alternative Final Pure Crystalline Solid (>98% Purity) EtOHWater->Final MeCN->Final

Figure 1: Decision logic for the purification of Suzuki coupling products containing carboxylic acid moieties.

Module 4: Troubleshooting & FAQs

Q1: My product is turning grey/black during recrystallization. What is this?

  • Diagnosis: This is likely residual Palladium (Pd) from the Suzuki coupling.[2][1]

  • Solution: Recrystallization alone often fails to remove Pd.[1] You must perform Protocol A (Acid-Base).[2][1] If the color persists, dissolve the compound in hot ethanol and treat with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes before filtering hot [2].

Q2: The solid oils out (forms a goo) instead of crystallizing.

  • Diagnosis: The solvent polarity changed too quickly, or the solution is too concentrated.[1]

  • Solution: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol).[2][1] Allow the solution to cool much more slowly (wrap the flask in foil or a towel to insulate).[2][1] Scratch the glass with a spatula to induce nucleation.[1]

Q3: Why not use pure water? Picolinic acid is soluble in water. [1][3][5][6][7]

  • Scientific Context: While picolinic acid is soluble in water, the 2,5-dimethoxyphenyl substituent is highly hydrophobic.[1] This substituent dominates the solubility profile, rendering the molecule insoluble in neutral water. It will only dissolve in water if converted to its carboxylate salt (pH > 8) [1].[2][1]

Q4: Can I use Ethyl Acetate/Hexane?

  • Analysis: This is risky. Free carboxylic acids often dimerize in non-polar solvents or stick to the glass.[1] Ethyl Acetate/Hexane is excellent for the ester intermediate, but for the free acid, alcohols or acetonitrile are superior due to their ability to hydrogen bond with the carboxylic moiety.

References
  • Esteves, A. et al. (2023).[2][1][6][7] Solubility and Crystallization Studies of Picolinic Acid. MDPI.[1] Available at: [Link][2][1]

  • Organic Chemistry Portal. (n.d.).[2][1] Suzuki Coupling - Mechanism and Purification. Available at: [Link][2][1]

  • Google Patents. (2010).[2][1] Preparation method of high-purity 2,5-dipicolinic acid (CN101857567A).[2][1][8] Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Novel Picolinic Acid Herbicides: A Comparative Analysis of 5-(2,5-Dimethoxyphenyl)picolinic acid

This guide provides a comprehensive framework for the validation of novel picolinic acid-based herbicides, using the hypothetical compound 5-(2,5-Dimethoxyphenyl)picolinic acid as a central case study. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of novel picolinic acid-based herbicides, using the hypothetical compound 5-(2,5-Dimethoxyphenyl)picolinic acid as a central case study. We will delve into the rationale behind experimental design, present detailed protocols for efficacy and mechanistic studies, and draw comparisons with established commercial herbicides. This document is intended for researchers and professionals in the agrochemical and drug development sectors who are focused on the discovery and validation of new herbicidal agents.

Introduction: The Picolinic Acids - A Continuing Legacy in Weed Management

The picolinic acid class of herbicides represents a cornerstone of modern weed control, renowned for their systemic action and efficacy against a broad spectrum of broadleaf weeds.[1][2] As synthetic auxins, they mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[3] The enduring success of this chemical family, which includes mainstays like picloram and clopyralid, alongside newer generation compounds such as halauxifen-methyl and florpyrauxifen-benzyl, underscores the value of continued research into novel derivatives.[2][4]

The exploration of new substitutions on the picolinic acid scaffold is driven by the need to overcome herbicide resistance, enhance crop safety, and improve environmental profiles. Our focus here is on a hypothetical molecule, 5-(2,5-Dimethoxyphenyl)picolinic acid. While extensive research has focused on substitutions at the 6-position of the picolinic ring, the herbicidal potential of 5-substituted analogues remains an area ripe for investigation.[3][5][6] This guide will outline the critical experimental workflow required to validate the herbicidal activity of such a novel compound.

Experimental Validation Workflow: A Step-by-Step Approach

The validation of a new herbicidal candidate is a multi-tiered process, progressing from initial screening to in-depth physiological and biochemical characterization. The following sections detail the essential experimental protocols.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_dose_response Dose-Response & Efficacy cluster_moa Mechanism of Action synthesis Synthesis of 5-(2,5-Dimethoxyphenyl) picolinic acid pre_emergence Pre-emergence Assay synthesis->pre_emergence post_emergence Post-emergence Assay synthesis->post_emergence gr50 GR50 Determination post_emergence->gr50 weed_spectrum Weed Spectrum Analysis gr50->weed_spectrum binding_assay AFB5 Binding Assay weed_spectrum->binding_assay gene_expression Auxin-responsive Gene Expression Analysis binding_assay->gene_expression

Caption: Experimental workflow for the validation of a novel herbicidal compound.

Primary Screening: Pre- and Post-emergence Assays

The initial step is to ascertain the fundamental herbicidal activity of the test compound. This is typically achieved through standardized pre- and post-emergence assays on a selection of indicator weed and crop species.

Experimental Protocol: Pre-emergence Herbicidal Activity

  • Soil Preparation and Sowing: Prepare a standardized soil mix (e.g., sandy loam) in pots or trays. Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop (e.g., corn, wheat) at a uniform depth.

  • Herbicide Application: Prepare a stock solution of 5-(2,5-Dimethoxyphenyl)picolinic acid and comparator herbicides. Apply the herbicides to the soil surface using a calibrated laboratory sprayer. Application rates should be based on established protocols for similar compounds, typically starting at a high screening rate (e.g., 1000 g/ha).[7]

  • Incubation: Place the treated pots in a controlled greenhouse environment with optimized temperature, humidity, and light conditions. Water the pots as needed to maintain soil moisture for seed germination.

  • Assessment: After a set period (e.g., 14-21 days), visually assess the percentage of weed emergence and any signs of phytotoxicity on the crop species.

Experimental Protocol: Post-emergence Herbicidal Activity

  • Plant Cultivation: Grow the selected weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the herbicidal solutions directly to the foliage of the plants using a calibrated sprayer, ensuring uniform coverage.

  • Incubation: Return the plants to the greenhouse and monitor their development.

  • Assessment: At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess the herbicidal efficacy using a rating scale (0% = no effect, 100% = complete plant death). Note any specific symptoms such as epinasty, chlorosis, or necrosis.

Dose-Response and Efficacy Spectrum

Following positive results in the primary screening, the next step is to determine the dose-dependent efficacy and the spectrum of weeds controlled.

Experimental Protocol: GR50 Determination

  • Dose Range Selection: Based on the initial screening, select a range of application rates for the test compound and comparators that are expected to produce a graded response from no effect to complete control.

  • Post-emergence Assay: Conduct a post-emergence assay as described above, using the selected dose range on a key susceptible weed species (e.g., Amaranthus retroflexus).

  • Data Collection: After a defined period, harvest the above-ground biomass of the treated plants and determine the fresh or dry weight.

  • Statistical Analysis: Plot the percentage of growth reduction against the logarithm of the herbicide dose. Use a non-linear regression analysis to calculate the GR50 value (the dose required to inhibit plant growth by 50%).

Mechanism of Action Studies

Understanding how a novel herbicide works at the molecular level is crucial for its development and for managing potential resistance. For picolinic acids, the primary target is the auxin signaling pathway.

moa_pathway cluster_perception Auxin Perception cluster_ubiquitination Ubiquitination & Degradation cluster_transcription Transcriptional Response Auxin Synthetic Auxin (e.g., 5-(2,5-Dimethoxyphenyl)picolinic acid) AFB5 AFB5 Receptor Auxin->AFB5 binds to SCF SCF Complex AFB5->SCF forms complex with AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF represses SCF->AuxIAA targets Ub Ubiquitin Ub->AuxIAA ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-responsive Gene Expression AuxRE->Gene_Expression activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Proposed mechanism of action for picolinic acid herbicides.

Experimental Protocol: In Vitro Auxin Receptor Binding Assay

  • Protein Expression and Purification: Express and purify the recombinant auxin receptor F-box protein 5 (AFB5) from a suitable expression system (e.g., E. coli or insect cells).

  • Binding Assay: A variety of techniques can be used, such as surface plasmon resonance (SPR) or a pull-down assay. For a pull-down assay:

    • Immobilize a tagged version of the AFB5 protein on beads.

    • Incubate the beads with a labeled auxin (e.g., radioactive or fluorescent) in the presence and absence of competing concentrations of 5-(2,5-Dimethoxyphenyl)picolinic acid and control auxins.

    • Measure the amount of labeled auxin bound to the beads to determine the binding affinity (e.g., Ki or IC50) of the test compound.

Comparative Performance Analysis

A critical component of the validation process is to benchmark the performance of the novel compound against existing commercial herbicides. The following tables provide a template for such a comparison, populated with representative data for established picolinic acid herbicides to provide context for the evaluation of 5-(2,5-Dimethoxyphenyl)picolinic acid.

Table 1: Physicochemical and Mechanistic Comparison

Property5-(2,5-Dimethoxyphenyl)picolinic acid (Hypothetical)PicloramClopyralidAminopyralidHalauxifen-methyl
Chemical Class Picolinic AcidPicolinic AcidPicolinic AcidPicolinic AcidArylpicolinate
Mechanism of Action Synthetic AuxinSynthetic AuxinSynthetic AuxinSynthetic AuxinSynthetic Auxin
Primary Target Site AFB5TIR1/AFB familyTIR1/AFB familyTIR1/AFB familyAFB5

Table 2: Herbicidal Efficacy Comparison (Post-emergence)

Weed Species5-(2,5-Dimethoxyphenyl)picolinic acid (Hypothetical GR50, g/ha)Picloram (Typical GR50, g/ha)Clopyralid (Typical GR50, g/ha)Aminopyralid (Typical GR50, g/ha)Halauxifen-methyl (Typical GR50, g/ha)
Amaranthus retroflexus [Experimental Data]50-100>20020-505-10
Chenopodium album [Experimental Data]30-70100-20015-402-5
Galium aparine [Experimental Data]>30050-10030-601-3
Cirsium arvense [Experimental Data]100-20070-15020-505-15

Note: GR50 values are illustrative and can vary based on environmental conditions and weed biotype.

Discussion and Future Directions

The validation of 5-(2,5-Dimethoxyphenyl)picolinic acid would follow a logical, data-driven pathway. Based on the extensive research into 6-substituted picolinic acids, it is plausible that a 5-substituted analogue could also exhibit potent herbicidal activity as a synthetic auxin. The dimethoxyphenyl moiety may influence the molecule's binding affinity to the AFB5 receptor, as well as its uptake and translocation within the plant.

Should the experimental data confirm high herbicidal efficacy and a favorable toxicological profile, further studies would be warranted. These would include:

  • Crop Selectivity Studies: Expanded testing on a wider range of crops to determine safety and potential use patterns.

  • Environmental Fate Studies: Investigation of soil persistence, degradation pathways, and potential for leaching.

  • Toxicology Studies: Comprehensive evaluation of mammalian and ecotoxicological effects to ensure human and environmental safety.

The framework presented in this guide provides a robust and scientifically sound approach to the validation of novel picolinic acid herbicides. By adhering to these principles of rigorous experimental design and comparative analysis, researchers can effectively identify and characterize the next generation of weed management solutions.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). Available at: [Link]

  • Herbicidal activities of some compounds against five weeds. - ResearchGate. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (2023-02-02). Available at: [Link]

  • Structures of various picolinic acid auxin herbicides and... - ResearchGate. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - ResearchGate. (2025-02-13). Available at: [Link]

  • study-on-design-synthesis-and-herbicidal-activity-of-novel-4-amino-6-5-aryl-substituted-1-pyrazolyl-3-chloro-5-fluoro-2-picolinic-acids - Bohrium. (2025-02-23). Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (2023-02-02). Available at: [Link]

  • Picolinic acid family of herbicides - management of invasive plants in the western usa. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. Available at: [Link]

Sources

Comparative

Spectroscopic Differentiation of Pyridinecarboxylic Acid Isomers: A Technical Guide

Topic: Spectroscopic Differentiation of Pyridinecarboxylic Acid Isomers (Picolinic, Nicotinic, Isonicotinic) Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, and Quality Control...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differentiation of Pyridinecarboxylic Acid Isomers (Picolinic, Nicotinic, Isonicotinic) Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, and Quality Control Scientists.

Executive Summary

In drug development and metabolic profiling, the precise identification of pyridinecarboxylic acid isomers is critical due to their distinct biological activities. Picolinic acid (2-PA) acts as a neuroprotective chelator; Nicotinic acid (3-PA) is a lipid-modulating vitamin (B3); and Isonicotinic acid (4-PA) is a primary precursor for anti-tubercular drugs like Isoniazid.

Despite their identical molecular weight (123.11 g/mol ) and formula (


), their structural isomerism leads to distinct electronic environments. This guide provides a definitive spectroscopic framework for differentiating these isomers using NMR, IR, and UV-Vis spectroscopy, supported by self-validating experimental protocols.
Structural & Electronic Basis of Differentiation

The differentiation relies fundamentally on the position of the carboxylic acid group relative to the nitrogen atom in the pyridine ring. This positional isomerism dictates the dipole moment, zwitterionic potential, and resonance patterns.

  • Picolinic Acid (2-PA): The ortho position facilitates a strong intramolecular hydrogen bond between the carboxylic hydrogen and the ring nitrogen. This stabilizes the neutral molecule in non-polar environments but promotes zwitterion formation in the solid state.

  • Nicotinic (3-PA) & Isonicotinic (4-PA): The meta and para positions preclude intramolecular H-bonding. These isomers exist primarily as intermolecularly H-bonded networks or zwitterions in the solid state, leading to significantly higher melting points than 2-PA.

Comparative Spectroscopic Data
A. Nuclear Magnetic Resonance (

H NMR)

NMR is the gold standard for structural elucidation. The chemical shift (


) is heavily influenced by the deshielding effect of the ring nitrogen and the electron-withdrawing carboxyl group.

Experimental Condition: 400 MHz, DMSO-


, 298 K.
Note: DMSO-

is preferred over

due to the poor solubility of 3-PA and 4-PA in non-polar solvents.
IsomerProton AssignmentChemical Shift (

, ppm)
MultiplicityStructural Logic
2-PA H-68.65 - 8.75Doublet

to Nitrogen (most deshielded)
H-38.00 - 8.10Doublet

to COOH,

to Nitrogen
H-47.95 - 8.05Triplet

to Nitrogen
H-57.60 - 7.70Triplet

to Nitrogen
3-PA H-2 9.00 - 9.10 Singlet (d) Between N and COOH (Unique Signal)
H-68.70 - 8.80Doublet

to Nitrogen
H-48.20 - 8.30Doublet

to COOH,

to Nitrogen
H-57.50 - 7.60Triplet

to Nitrogen
4-PA H-2, H-6 8.70 - 8.80 Doublet Equivalent (

to N)
H-3, H-5 7.80 - 7.90 Doublet Equivalent (

to N)

Diagnostic Key:

  • 4-PA is the only isomer with a symmetric

    
     pattern (two distinct doublets).
    
  • 3-PA shows a highly deshielded singlet-like peak (H-2) > 9.0 ppm.[1]

  • 2-PA shows a complex multiplet pattern with no symmetry and no peak > 9.0 ppm.

B. Infrared Spectroscopy (FT-IR)

Solid-state IR (KBr pellet) distinguishes isomers based on hydrogen bonding patterns.

FeaturePicolinic Acid (2-PA)Nicotinic (3-PA) / Isonicotinic (4-PA)
O-H Stretch Broad, 2600–2200 cm⁻¹ (Intramolecular H-bond)Broad, 3100–2500 cm⁻¹ (Intermolecular dimers)
C=O Stretch ~1710–1690 cm⁻¹ (Often split/shifted)~1700–1680 cm⁻¹ (Strong, single band)
Fingerprint 760, 696 cm⁻¹ (Ring deformation)745 cm⁻¹ (3-PA); 763, 696 cm⁻¹ (4-PA)
C. Electronic Spectroscopy (UV-Vis)

Absorption maxima (


) are pH-dependent due to protonation equilibria (Cation 

Zwitterion

Anion).

Experimental Condition: Aqueous buffer,


.
Isomer

(pH 1, Cation)

(pH 7, Zwitterion/Anion)
2-PA 263 nm260 nm, 268 nm (shoulder)
3-PA 261 nm260 nm (Broad)
4-PA 265 nm268 nm
Experimental Protocols
Protocol 1: NMR Sample Preparation & Validation
  • Objective: Obtain high-resolution spectra free from exchange broadening.

  • Reagents: DMSO-

    
     (99.9% D), TMS (internal standard).
    
  • Workflow:

    • Massing: Weigh 10-15 mg of the unknown isomer into a clean vial.

    • Solvation: Add 600

      
      L of DMSO-
      
      
      
      . Vortex until fully dissolved. Note: 3-PA and 4-PA may require mild sonication due to high lattice energy.
    • Transfer: Transfer to a 5mm NMR tube.

    • Self-Validation Step: Check the residual water peak in the spectrum. In DMSO-

      
      , 
      
      
      
      appears at ~3.33 ppm. If this peak is broad or shifted, the sample may be "wet," promoting proton exchange that blurs the carboxylic acid proton signal (usually broad singlet at 11-13 ppm).
    • Acquisition: Acquire 16-32 scans with a relaxation delay (

      
      ) of at least 2 seconds to ensure integration accuracy of aromatic protons.
      
Protocol 2: Mass Spectrometry (EI-MS) Differentiation
  • Objective: Confirm isomer identity via fragmentation patterns.

  • Method: Direct Injection or GC-MS (70 eV Electron Impact).

  • Differentiation Logic:

    • 2-PA (Ortho Effect): Exhibits a facile loss of

      
       due to the proximity of the nitrogen lone pair to the carboxyl group. Look for a high-intensity peak at 
      
      
      
      78
      (pyridine ring).
    • 3-PA & 4-PA: Fragmentation typically involves loss of the carboxyl radical (

      
      ) or 
      
      
      
      , but the decarboxylation is less dominant than in 2-PA.
Decision Logic & Visualization

The following decision tree illustrates the logical flow for identifying an unknown pyridinecarboxylic acid isomer using the data described above.

IsomerID Start Unknown Isomer (C6H5NO2) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Symmetry Is the spectrum symmetric? (AA'BB' Pattern) NMR->Symmetry Iso Isonicotinic Acid (4-PA) Symmetry->Iso Yes (2 doublets) Singlet Is there a singlet-like peak > 9.0 ppm? Symmetry->Singlet No (Complex multiplet) Niacin Nicotinic Acid (3-PA) Singlet->Niacin Yes (H-2 proton) Pic Picolinic Acid (2-PA) Singlet->Pic No (All peaks < 8.8 ppm) MS_Check Confirmation: Mass Spec (EI) Pic->MS_Check Decarb Dominant m/z 78 (Decarboxylation)? MS_Check->Decarb Decarb->Pic Yes (Ortho Effect)

Figure 1: Decision tree for the spectroscopic identification of pyridinecarboxylic acid isomers.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][2]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. [Link]

  • Peña, I., et al. (2014).[3] "Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study." The Journal of Physical Chemistry A, 118(48), 11373-11379.[3] [Link]

  • Drmanić, S., et al. (2014). "Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids." Journal of the Serbian Chemical Society. [Link]

  • Smythe, D. (2020). "NMR Samples Experimental 1H-NMR Spectrum Interpretation." George Mason University, Dept of Chemistry. [Link]

Sources

Validation

Definitive Structure Elucidation: A Comparative Guide to Confirming 5-(2,5-Dimethoxyphenyl)picolinic Acid via X-ray Crystallography

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, safety, and efficacy. A compound's therapeutic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, safety, and efficacy. A compound's therapeutic activity is intrinsically linked to its precise atomic arrangement, which dictates its interaction with biological targets.[1] This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 5-(2,5-Dimethoxyphenyl)picolinic acid, a novel small molecule with potential pharmaceutical applications. We will demonstrate why Single-Crystal X-ray Crystallography (SCXRD) stands as the definitive method and how it is complemented by other spectroscopic techniques to build a self-validating and trustworthy structural dossier.

The Imperative for Absolute Structural Confirmation

In the journey of drug discovery, a proposed molecular structure derived from a synthetic route is merely a hypothesis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial evidence regarding connectivity and molecular weight, but they can be subject to interpretation and may not reveal the absolute stereochemistry, solid-state conformation, or intermolecular packing forces that can influence a drug's physical properties, such as solubility and stability.[2] For novel chemical entities like 5-(2,5-Dimethoxyphenyl)picolinic acid, establishing this absolute structure is a non-negotiable regulatory and scientific requirement. X-ray crystallography is the premier technique for providing this definitive, atomic-level insight.[3][4]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is an unparalleled analytical technique that provides a precise three-dimensional map of electron density within a single crystal.[5] From this map, the exact position of each atom can be determined, revealing bond lengths, bond angles, and the overall molecular conformation. For drug development, this technique is crucial for understanding protein-ligand interactions and guiding rational drug design.[1]

Logical Workflow for SCXRD Analysis

The process of obtaining a crystal structure is a systematic workflow, beginning with pure material and culminating in a validated atomic model. Each step is critical for a successful outcome.

scxrd_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_analysis Data Acquisition & Processing synthesis Synthesis of 5-(2,5-Dimethoxyphenyl)picolinic acid purification High-Purity Purification (>99%) synthesis->purification e.g., Recrystallization, Chromatography screening Solvent Screening & Crystallization Trials purification->screening growth Single Crystal Growth (mm scale) screening->growth Slow Evaporation, Vapor Diffusion, etc. data_collection X-ray Diffraction Data Collection growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation (e.g., R-factor, CIF check) refinement->validation final_structure final_structure validation->final_structure Definitive 3D Structure

Caption: Workflow for definitive structure elucidation using SCXRD.

Detailed Experimental Protocol for SCXRD

The following protocol is a self-validating system designed to confirm the structure of 5-(2,5-Dimethoxyphenyl)picolinic acid.

Step 1: Synthesis and Purification

  • Rationale: The formation of high-quality single crystals is the most critical and challenging step. It is absolutely essential to start with material of the highest possible purity (>99%), as impurities can inhibit nucleation and crystal growth.

  • Protocol:

    • Synthesize 5-(2,5-Dimethoxyphenyl)picolinic acid via an appropriate synthetic route, such as a Suzuki coupling between a boronic acid derivative of 2,5-dimethoxybenzene and a halogenated picolinic acid ester, followed by hydrolysis.

    • Purify the crude product using flash column chromatography or preparative HPLC until ¹H NMR and LC-MS analysis show a single, pure compound.

    • Perform a final recrystallization from a suitable solvent (e.g., ethanol/water) to obtain a highly crystalline powder.

Step 2: Crystal Growth

  • Rationale: The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension) for diffraction. This often requires screening various conditions, as the crystallization of picolinic acid derivatives can be sensitive to the solvent and temperature.[2]

  • Protocol:

    • Screening: In parallel, attempt to grow crystals using several methods:

      • Slow Evaporation: Dissolve the purified compound to near-saturation in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) in small vials. Loosely cap the vials and leave them undisturbed.

      • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip. Invert and seal this over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces solubility, promoting crystallization.

      • Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible anti-solvent in a narrow tube. The slow diffusion at the interface can yield high-quality crystals.

    • Optimization: Once initial crystal "hits" are observed, optimize the conditions (temperature, concentration, solvent ratios) to grow larger, higher-quality single crystals.

Step 3: Data Collection and Structure Solution

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern contains the information needed to determine the arrangement of atoms in the crystal lattice.

  • Protocol:

    • Select a clear, well-formed crystal under a microscope and mount it on a goniometer head.

    • Collect diffraction data using a modern X-ray diffractometer, typically with Cu Kα or Mo Kα radiation. To prevent radiation damage, data collection is often performed at cryogenic temperatures (around 100 K).[5]

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

    • Build an initial molecular model into the electron density map and refine it against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed using metrics like the R-factor.

Comparative Analysis with Complementary Spectroscopic Techniques

While SCXRD provides the definitive answer, other analytical techniques are faster, require less material, and provide complementary information that, when combined, create a robust and cross-validated structural proof. The logical flow of analysis typically starts with these techniques before proceeding to the more resource-intensive SCXRD.

logic_diagram cluster_inputs Preliminary & Complementary Data cluster_outputs Structural Information ms Mass Spectrometry (MS) ms_info Molecular Weight & Elemental Formula ms->ms_info nmr NMR Spectroscopy (¹H, ¹³C, 2D) nmr_info Atom Connectivity & Chemical Environment nmr->nmr_info ir FTIR Spectroscopy ir_info Functional Groups (e.g., -COOH, C-O-C) ir->ir_info scxrd Single-Crystal X-ray Crystallography ms_info->scxrd Hypothesis Generation nmr_info->scxrd Hypothesis Generation ir_info->scxrd Hypothesis Generation final_confirmation Definitive 3D Structure (Absolute Confirmation) scxrd->final_confirmation Unambiguous Proof

Caption: Logical relationship of analytical techniques in structure elucidation.

Comparison of Key Analytical Techniques
Technique Information Provided Sample State Key Advantages Limitations for 5-(2,5-Dimethoxyphenyl)picolinic acid
SCXRD Absolute 3D structure, stereochemistry, conformation, bond lengths/angles, intermolecular interactions.[6]Single CrystalUnambiguous, definitive structural proof.[1]Requires high-purity single crystals, which can be difficult and time-consuming to grow.
NMR Spectroscopy Atom connectivity (2D NMR), chemical environment, number of unique protons and carbons.[7][8]SolutionExcellent for confirming the carbon-hydrogen framework and connectivity in solution.Does not provide solid-state conformation or packing information; cannot definitively prove absolute stereochemistry on its own.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[9][10]Solid/SolutionHigh sensitivity, confirms molecular formula, provides structural clues from fragmentation.Provides no information on atom connectivity or 3D arrangement; isomers are often indistinguishable.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-O, aromatic C-H).[11][12]Solid/SolutionFast, non-destructive, excellent for confirming functional groups predicted by the structure.Provides very limited information on the overall molecular structure and connectivity.

A Self-Validating System: Synthesizing the Data

The trustworthiness of the final structure comes from the convergence of all analytical data. Each technique validates the others.

  • MS Confirms the Building Blocks: High-resolution mass spectrometry (HRMS) should confirm the elemental formula (C₁₄H₁₃NO₄) and the exact mass of 5-(2,5-Dimethoxyphenyl)picolinic acid. This must match the atoms identified and counted in the final crystal structure.

  • NMR Confirms the Connectivity: The ¹H and ¹³C NMR spectra must be fully consistent with the crystal structure. The number of signals, their integrations (for ¹H), and their chemical shifts should correspond to the electronic environments of the atoms in the determined 3D structure. 2D NMR experiments (like COSY and HMBC) will confirm the proton-proton and proton-carbon connectivities, which must match the bonding network revealed by SCXRD.

  • FTIR Confirms Functional Groups: The IR spectrum should show characteristic stretches for the carboxylic acid O-H and C=O groups, the aromatic C-H bonds, and the aryl-ether C-O bonds, all of which must be present in the final crystal structure.[13]

  • SCXRD Provides the Definitive Proof: The crystal structure serves as the ultimate arbiter. It takes the molecular formula from MS and the connectivity from NMR and displays their exact and unambiguous spatial arrangement, resolving any and all structural questions.

By following this multi-faceted, self-validating approach, researchers in drug development can have the highest degree of confidence in their molecular structure, a critical step for patent protection, regulatory submission, and the advancement of new therapeutic agents.

References

  • Wilson, A. J. C. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. PMC. Available at: [Link]

  • Manikandan, R. et al. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. PubMed. Available at: [Link]

  • Soares, C. M. et al. Crystallization and preliminary X-ray diffraction analysis of dihydrodipicolinate synthase 2 from Arabidopsis thaliana. PMC - NIH. Available at: [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. Available at: [Link]

  • Leth-Petersen, S. et al. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

  • Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use. Google Patents.
  • ResearchGate. Structure of picolinic acid complex. ResearchGate. Available at: [Link]

  • ResearchGate. Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. ResearchGate. Available at: [Link]

  • Ciulli, A. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Available at: [Link]

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link]

  • Guedes, A. F. et al. Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. Available at: [Link]

  • PubChem. Picolinic acid. PubChem. Available at: [Link]

  • Wikipedia. Picolinic acid. Wikipedia. Available at: [Link]

  • Lopresti, M. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Wiley Online Library. Available at: [Link]

  • PMC. Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH. Available at: [Link]

  • ResearchGate. FT-IR spectra of the ligand 2-picolinic acid. ResearchGate. Available at: [Link]

  • ResearchGate. Spectroscopic properties of dipicolinic acid and its dianion. ResearchGate. Available at: [Link]

  • Google Patents. US3245998A - Processes for the production of picolinic acid dericatives. Google Patents.
  • PubMed. X-ray crystallography in drug discovery. PubMed. Available at: [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... ResearchGate. Available at: [Link]

  • PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • ResearchGate. FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • MDPI. Special Issue : X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]

  • J-STAGE. ¹³C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. J-STAGE. Available at: [Link]

  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. Available at: [Link]

  • PMC. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. Available at: [Link]

  • CCDC. The Cambridge Structural Database: a Powerful Resource in Drug Discovery. CCDC. Available at: [Link]

Sources

Comparative

Comprehensive Purity Assessment of Synthesized 5-(2,5-Dimethoxyphenyl)picolinic acid

Executive Summary Context: 5-(2,5-Dimethoxyphenyl)picolinic acid is a synthesized biaryl compound, likely derived from a Suzuki-Miyaura cross-coupling between a 5-halopicolinic acid and 2,5-dimethoxyphenylboronic acid. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 5-(2,5-Dimethoxyphenyl)picolinic acid is a synthesized biaryl compound, likely derived from a Suzuki-Miyaura cross-coupling between a 5-halopicolinic acid and 2,5-dimethoxyphenylboronic acid. The Challenge: As a synthesized research intermediate, this compound lacks a Certified Reference Standard (CRS). Consequently, relying solely on HPLC-UV "Area %" is scientifically flawed due to the disparate extinction coefficients of the picolinic acid core versus the electron-rich dimethoxybenzene impurities. The Solution: This guide establishes a qNMR (Quantitative NMR) protocol as the primary method for absolute purity assignment, cross-validated by HPLC-UV/MS for impurity profiling.

Part 1: Analytical Strategy & Decision Matrix

The assessment of a newly synthesized compound requires an orthogonal approach. We cannot assume mass balance based on UV absorption alone.

Methodological Comparison
FeatureqNMR (1H) HPLC-UV (DAD) LC-MS (ESI)
Primary Role Absolute Purity (% w/w)Relative Purity (Area %)Impurity ID (m/z)
Reference Standard Not required for analyte (uses Internal Standard)Required for accurate quantificationNot required for ID
Precision High (<1% RSD)Very High (<0.5% RSD)Medium
Selectivity High (structural resolution)High (chromatographic resolution)High (mass resolution)
Key Limitation Sensitivity (mg scale required)Response Factor BiasIonization suppression
Workflow Visualization

PurityAssessment Synthesized Synthesized Crude 5-(2,5-Dimethoxyphenyl)picolinic acid Isolation Isolation & Drying (Remove solvent/water) Synthesized->Isolation qNMR Method A: qNMR (Absolute Purity % w/w) Isolation->qNMR HPLC Method B: HPLC-UV (Impurity Profiling) Isolation->HPLC Decision Discrepancy Check Is qNMR < HPLC Area %? qNMR->Decision LCMS Method C: LC-MS (Impurity Identification) HPLC->LCMS If unknowns > 0.1% HPLC->Decision Decision->LCMS Yes (Hidden Impurities) Result Final Certificate of Analysis (Purity Value + Impurity List) Decision->Result No (Consistent)

Figure 1: Orthogonal workflow for purity assignment of non-compendial synthesized compounds.

Part 2: Method A - Quantitative NMR (qNMR)

The Gold Standard for "Standard-Free" Purity. Since no commercial standard exists for 5-(2,5-Dimethoxyphenyl)picolinic acid, qNMR is the only method to establish a traceable purity value.

Internal Standard (IS) Selection

For this specific structure (aromatic protons + methoxy groups), Maleic Acid is the optimal IS.

  • Resonance: Singlet at ~6.2 ppm (in DMSO-d6). This region is typically clear of the picolinic acid aromatics (7.5–9.0 ppm) and methoxy signals (~3.7–3.9 ppm).

  • Solubility: Highly soluble in DMSO-d6.

  • Relaxation: Moderate

    
    , allowing reasonable recycle delays.
    
Experimental Protocol
  • Solvent: DMSO-d6 (99.9% D) to ensure full solubility of the picolinic acid derivative.

  • Preparation:

    • Weigh ~10 mg of the analyte (

      
      ) and ~5 mg of Maleic Acid (IS) (
      
      
      
      ) directly into the NMR tube or a vial using a microbalance (precision
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Scans: 16 or 32 (to ensure S/N > 150:1).

    • Spectral Width: 20 ppm (to catch any offset acid protons).

Calculation


Where:

  • 
    : Integrated area (Analyte vs. Standard).
    
  • 
    : Number of protons (Maleic acid = 2; Picolinic aromatic proton = 1).
    
  • 
    : Molar mass.[1]
    
  • 
    : Mass weighed.[2]
    
  • 
    : Purity of the Internal Standard (e.g., 99.94% TraceCERT).
    

Part 3: Method B - HPLC-UV Optimization

The Routine Check for Impurities. Picolinic acid derivatives are notorious for metal chelation , leading to severe peak tailing on stainless steel systems.

The "Metal-Free" Protocol
  • Column: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • System: PEEK-lined or Titanium system preferred. If using stainless steel, you must passivate or use a chelating additive.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 10 mM Ammonium Formate pH 3.0 + 5 µm Medronic Acid (to suppress chelation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B (Hold 2 min)

    • Re-equilibration: 5 min.

  • Detection: 254 nm (General) and 280 nm (Specific to electron-rich aromatics).

Impurity Profiling Logic
  • Peak A (RT ~3 min): Likely unreacted 5-bromopicolinic acid (polar).

  • Peak B (RT ~8 min): Target: 5-(2,5-Dimethoxyphenyl)picolinic acid.

  • Peak C (RT ~12 min): Likely 1,4-dimethoxybenzene (protodeboronation byproduct, non-polar, UV active).

  • Peak D (RT ~14 min): Homocoupling dimer (highly non-polar).

Part 4: Method C - Differential Scanning Calorimetry (DSC)

The Physical State Check. While DSC can determine purity via the van't Hoff equation, picolinic acids are prone to decarboxylation upon melting.

  • Protocol: Heat at 10°C/min from 40°C to 200°C in a sealed aluminum pan with a pinhole.

  • Observation: If an endotherm (melting) is immediately followed by an exotherm or baseline shift (decomposition), the van't Hoff purity calculation is invalid. Use DSC primarily to confirm crystallinity and solvate presence.

Part 5: Comparative Data Summary

The following table illustrates a typical data set for a synthesized batch, highlighting why HPLC alone is misleading.

ParameterHPLC-UV (254 nm)qNMR (Maleic Acid IS)Interpretation
Purity Value 98.5% (Area)96.2% (w/w)Discrepancy: HPLC overestimates purity because the dimethoxybenzene impurity has a lower extinction coefficient at 254nm than the picolinic core, or inorganic salts are present (invisible to UV).
LOD 0.05 µg/mL~0.1 mg/mLHPLC is far more sensitive for trace impurities.
Precision (RSD) 0.2%0.8%HPLC is more precise; qNMR is more accurate.
Major Impurity 0.8% (Unknown A)Not detectedTrace impurities <1% are hard to quantify by qNMR.
Final Recommendation
  • Use qNMR to assign the "Assay Value" (e.g., 96.2%).

  • Use HPLC-UV to report the "Chromatographic Purity" (e.g., 98.5%) and to limit specific impurities (e.g., "No single impurity > 0.5%").

  • Report both values in the Certificate of Analysis (CoA) to provide a complete picture of chemical quality versus chromatographic homogeneity.

References

  • qNMR General Guidelines: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Internal Standards for qNMR: Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012.

  • HPLC of Chelating Compounds: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010. (Discusses silanol and metal interactions).

  • Picolinic Acid Properties: PubChem Compound Summary for CID 1018, Picolinic Acid.

Sources

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